OP-1074
Descripción
The exact mass of the compound (2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol is 457.22530847 g/mol and the complexity rating of the compound is 694. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-19-13-14-30(18-19)15-16-33-25-10-5-22(6-11-25)29-28(21-3-7-23(31)8-4-21)20(2)26-12-9-24(32)17-27(26)34-29/h3-12,17,19,29,31-32H,13-16,18H2,1-2H3/t19-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVXAPCZVZMPMU-XBBWARJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCOC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Part 1: OP-1074, a Selective Estrogen Receptor Degrader (SERD) for ER-Positive Breast Cancer
An in-depth analysis of the therapeutic agent designated OP-1074 reveals a critical ambiguity in its identity, with the name referring to two distinct molecules in separate fields of medical research. This guide provides a comprehensive technical overview of both entities: a Selective Estrogen Receptor Degrader (SERD) for oncology applications, and a broadly neutralizing antibody (bNAb) for the treatment of HIV-1.
This compound is a pure antiestrogen (B12405530) and a selective estrogen receptor degrader (PA-SERD) that has demonstrated efficacy in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those resistant to tamoxifen (B1202).[1]
Core Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action that targets the estrogen receptor alpha (ERα). Firstly, it acts as a competitive antagonist, binding to the ligand-binding domain (LBD) of ERα and blocking the binding of its natural ligand, 17β-estradiol (E2). This prevents the receptor from adopting an agonistic conformation required for the transcription of estrogen-responsive genes that drive cell proliferation.
Secondly, and a key feature of its SERD activity, is its ability to induce the degradation of the ERα protein. The binding of this compound to the ERα LBD induces a conformational change, particularly disrupting helix 12.[1] This altered conformation is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent proteasomal degradation of the ERα protein.[2] By eliminating the receptor, this compound effectively shuts down ERα signaling in cancer cells.
Signaling Pathway
The binding of this compound to ERα initiates a cascade of events that culminates in the downregulation of estrogen-driven cellular processes.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in ER+ breast cancer cell lines.
Table 1: Inhibition of E2-Stimulated Transcription
| Cell Line | Target | IC50 (nM) |
| MCF-7 | ERα | 1.6[3] |
| MCF-7 | ERβ | 3.2[3] |
Table 2: Inhibition of Cell Proliferation
| Cell Line | IC50 (nM) |
| MCF-7 | 6.3[3] |
| CAMA-1 | 9.2[3] |
Experimental Protocols
This assay is used to quantify the ability of this compound to inhibit E2-stimulated, ERα-mediated gene transcription.
-
Cell Line: MCF-7 human breast cancer cells.
-
Reporter Plasmid: ERE-tk109-Luc, which contains multiple copies of the estrogen response element (ERE) upstream of a minimal thymidine (B127349) kinase (tk) promoter driving the expression of the firefly luciferase gene.
-
Protocol:
-
MCF-7 cells are seeded in 24-well plates and allowed to attach overnight.
-
The cells are then transfected with the ERE-tk109-Luc plasmid using a suitable transfection reagent (e.g., Effectene).
-
After a 6-hour transfection period, the medium is replaced with medium containing the test compounds (this compound at various concentrations) and a fixed concentration of 17β-estradiol (e.g., 100 pM).
-
The cells are incubated for an additional 22-24 hours.
-
Following incubation, the cells are lysed using a mammalian cell lysis reagent.
-
The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate (e.g., Bright-Glo).
-
The relative light units (RLUs) are normalized to a control (e.g., cells treated with E2 only) to determine the percent inhibition of transcription.
-
This method is used to visualize and quantify the degradation of the ERα protein induced by this compound.
-
Cell Lines: MCF-7 and CAMA-1 human breast cancer cells.
-
Protocol:
-
Cells are seeded in culture dishes and allowed to grow to a suitable confluency.
-
The cells are then treated with this compound (e.g., 100 nM) or a vehicle control for 24 hours.
-
After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the ERα band is quantified and normalized to the loading control.
-
This in vivo model is used to assess the efficacy of this compound in a setting that mimics clinical resistance to tamoxifen.
-
Cell Line: MCF7/HER2/neu cells, which are MCF-7 cells engineered to overexpress HER2, a known driver of tamoxifen resistance.
-
Animal Model: Ovariectomized athymic nude mice.
-
Protocol:
-
MCF7/HER2/neu cells are implanted into the mammary fat pads of the mice.
-
The mice are supplemented with estrogen pellets to support initial tumor growth.
-
Once tumors are established, the mice are randomized into treatment groups.
-
Treatment groups may include vehicle control, tamoxifen, and this compound. This compound is administered orally.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., western blot, immunohistochemistry).
-
Part 2: 10-1074, a Broadly Neutralizing Antibody (bNAb) for HIV-1
10-1074 is a potent human monoclonal antibody that can neutralize a wide range of HIV-1 strains. It is being investigated as a therapeutic agent for the treatment and prevention of HIV-1 infection.[1][4]
Core Mechanism of Action
10-1074 is a broadly neutralizing antibody that targets a specific site of vulnerability on the HIV-1 envelope glycoprotein (B1211001) (Env) spike, which is essential for the virus to enter and infect human cells.[5] The mechanism of action of 10-1074 involves several key steps:
-
Binding to the V3 Glycan Supersite: 10-1074 specifically recognizes and binds to a complex epitope at the base of the V3 loop and surrounding glycans on the gp120 subunit of the Env protein.[4][5] This region is known as the V3 glycan supersite.
-
Inhibition of Viral Entry: By binding to this critical site, 10-1074 sterically hinders the conformational changes in the Env protein that are necessary for the virus to bind to the host cell co-receptors (CCR5 or CXCR4) and subsequently fuse with the host cell membrane. This effectively blocks the entry of the virus into the cell.
-
Fc-Mediated Effector Functions: As an IgG1 antibody, 10-1074 can also engage the host's immune system through its Fc region. This can lead to the activation of other immune cells, such as natural killer (NK) cells, to eliminate HIV-1 infected cells through processes like antibody-dependent cellular cytotoxicity (ADCC).[5]
Signaling Pathway and Neutralization Mechanism
The primary action of 10-1074 is to prevent the initial stages of HIV-1 infection.
Quantitative Data
The following tables summarize the neutralization potency and pharmacokinetic properties of 10-1074.
Table 3: In Vitro Neutralization Potency of 10-1074
| HIV-1 Panel | Metric | Value (µg/mL) |
| 306 strains (13 subtypes) | IC80 | 0.18[4] |
| 26 clade B strains | IC80 | 0.13[4] |
Table 4: Pharmacokinetics of 10-1074
| Population | Half-life (days) |
| HIV-1 uninfected individuals | 24.0[1][4] |
| HIV-1 infected individuals | 12.8[1][4] |
Table 5: Clinical Efficacy of 10-1074 in Viremic Individuals
| Dose | Mean Viral Load Reduction (log10 copies/mL) |
| 30 mg/kg | 1.52[1][4] |
Experimental Protocols
This is a standard in vitro assay to measure the ability of antibodies to neutralize HIV-1.
-
Cell Line: TZM-bl cells, which are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR.
-
Protocol:
-
Serial dilutions of the 10-1074 antibody are prepared in a 96-well plate.
-
A standard amount of HIV-1 pseudovirus is added to each well containing the antibody dilutions and incubated for a set period (e.g., 1 hour) at 37°C to allow the antibody to bind to the virus.
-
TZM-bl cells are then added to each well.
-
The plates are incubated for 48 hours to allow for viral entry and expression of the luciferase reporter gene.
-
After incubation, the cells are lysed, and a luciferase substrate is added.
-
The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
The percentage of neutralization is calculated by comparing the luminescence in the wells with the antibody to the luminescence in control wells without the antibody. The IC50 or IC80 values are then determined.
-
ELISA is used to confirm the binding of 10-1074 to the HIV-1 envelope protein.
-
Protocol:
-
The wells of a 96-well plate are coated with a recombinant HIV-1 gp120 or gp140 protein.
-
The plate is washed to remove any unbound protein.
-
The wells are blocked to prevent non-specific binding.
-
Serial dilutions of 10-1074 are added to the wells and incubated to allow the antibody to bind to the Env protein.
-
The plate is washed to remove unbound antibody.
-
A secondary antibody that recognizes human IgG and is conjugated to an enzyme (e.g., HRP) is added to the wells.
-
After another wash, a substrate for the enzyme is added, which produces a colored product.
-
The absorbance of the colored product is measured using a plate reader. The absorbance is proportional to the amount of 10-1074 bound to the Env protein.
-
This type of clinical trial is designed to evaluate the safety, pharmacokinetics, and antiviral activity of 10-1074 in individuals with HIV-1.
-
Study Population: HIV-1 infected individuals, both on and off antiretroviral therapy (ART).
-
Protocol:
-
Participants receive a single intravenous infusion of 10-1074 at a specified dose (e.g., 3, 10, or 30 mg/kg).
-
For participants on ART, an analytical treatment interruption (ATI) may be initiated, where they stop their daily ART regimen.
-
Blood samples are collected at multiple time points to measure the concentration of 10-1074 in the serum (pharmacokinetics) and the HIV-1 viral load.
-
Safety is monitored throughout the study by assessing adverse events.
-
The primary endpoints are the safety and tolerability of 10-1074, its pharmacokinetic profile, and its effect on viral load.
-
References
- 1. Antibody 10-1074 suppresses viremia in HIV-1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. Antibody 10-1074 suppresses viremia in HIV-1-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10-1074 Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
OP-1074: A Selective Estrogen Receptor Degrader for Endocrine-Resistant Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to existing treatments, such as tamoxifen (B1202) and aromatase inhibitors. A key mechanism of this resistance involves the continued signaling of the estrogen receptor alpha (ERα). Selective Estrogen Receptor Degraders (SERDs) represent a therapeutic strategy to overcome this resistance by not only blocking ERα activity but also promoting its degradation. OP-1074 is a novel, pure antiestrogen (B12405530) that functions as a potent and selective ER degrader (PA-SERD), demonstrating efficacy in preclinical models of endocrine-resistant breast cancer.[1][2] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the evaluation of this compound.
Core Mechanism of Action
This compound exerts its antitumor effects through a dual mechanism. As a pure antiestrogen, it competitively binds to the ligand-binding domain of both ERα and ERβ, effectively blocking the transcriptional activity stimulated by 17β-estradiol (E2).[3] Crucially, the specific stereochemistry of this compound's pyrrolidine (B122466) side chain disrupts the conformation of helix 12 in the ERα ligand-binding domain.[1][2] This conformational change prevents the recruitment of coactivators necessary for gene transcription and marks the receptor for proteasomal degradation, leading to a reduction in cellular ERα levels.[4]
Signaling Pathway and Mechanism of this compound
Caption: Estrogen signaling versus this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in key assays.
| Assay | Cell Line | Receptor | IC50 (nM) | Reference |
| E2-Stimulated Transcription Inhibition | MCF-7 | ERα | 1.6 | [3] |
| ERβ | 3.2 | [3] | ||
| Cell Proliferation Inhibition | ||||
| MCF-7 | - | 6.3 | [3] | |
| CAMA-1 | - | 9.2 | [3] |
Experimental Protocols
This section details the methodologies for the key experiments used to characterize this compound.
E2-Stimulated Transcription Inhibition Assay (ERE-Luciferase Reporter Assay)
-
Cell Line: MCF-7 human breast cancer cells.
-
Protocol:
-
MCF-7 cells are seeded in appropriate well plates and allowed to adhere.
-
Cells are transfected with an Estrogen Response Element (ERE) driving a luciferase reporter gene (e.g., ERE-tk109-Luc).
-
Following transfection, cells are treated with varying concentrations of this compound in the presence of a fixed concentration of 17β-estradiol (E2) (e.g., 100 pM).
-
After a 22-24 hour incubation period, cells are lysed.[4]
-
Luciferase activity in the cell lysates is measured using a luminometer.
-
The results are normalized to the activity of cells treated with E2 alone, and IC50 values are calculated.
-
Cell Proliferation Assay
-
Cell Lines: MCF-7 and CAMA-1 human breast cancer cells.
-
Protocol:
-
Cells are seeded in 96-well plates in their respective growth media.
-
After allowing the cells to attach, they are treated with a range of concentrations of this compound in the presence of 100 pM E2.
-
The cells are incubated for a period of 7-8 days, with media and treatments being refreshed as needed.[4]
-
Cell viability/proliferation is assessed using a fluorescent DNA-binding dye (e.g., CyQUANT) or an MTT assay.
-
Fluorescence or absorbance is measured, and the data is used to determine the IC50 for cell proliferation inhibition.
-
ERα Protein Degradation Assay (Western Blot)
-
Cell Lines: MCF-7 and CAMA-1 cells.
-
Protocol:
-
Cells are seeded in culture dishes and grown to a suitable confluency.
-
The cells are then treated with a fixed concentration of this compound (e.g., 100 nM) or vehicle control for 24 hours.[3][4]
-
Following treatment, total cell lysates are prepared using RIPA buffer or a similar lysis buffer.
-
Protein concentration in the lysates is determined using a BCA assay or equivalent method.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against ERα and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to assess the reduction in ERα protein levels.
-
In Vivo Efficacy in a Tamoxifen-Resistant Xenograft Model
-
Model: Tamoxifen-resistant MCF-7 xenografts in ovariectomized athymic mice.
-
Protocol:
-
Tamoxifen-resistant tumors are established by long-term treatment of MCF-7 xenografts with tamoxifen.
-
Once tumors reach a predetermined size, the mice are randomized into treatment groups.
-
This compound is administered to the treatment group, typically via oral gavage or another appropriate route, at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
The study is concluded when tumors in the control group reach a defined endpoint, and the antitumor efficacy of this compound is evaluated by comparing tumor growth between the treated and control groups.
-
Experimental and Drug Evaluation Workflow
The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a potent selective estrogen receptor degrader with a well-defined mechanism of action. Its ability to induce the degradation of ERα, in addition to antagonizing its function, makes it a promising candidate for the treatment of ER+ breast cancers that have developed resistance to standard endocrine therapies. The preclinical data strongly support its further investigation in clinical settings.
References
The Intricate Dance of OP-1074 and Estrogen Receptor Alpha: A Technical Guide to the Disruption of Helix 12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions between the novel benzopyran compound, OP-1074, and the estrogen receptor alpha (ERα), with a particular focus on the critical role of helix 12 in the receptor's ligand-binding domain. This compound has emerged as a potent pure antiestrogen (B12405530) and a selective ER degrader (PA-SERD), offering a promising therapeutic strategy for endocrine-resistant breast cancer.[1][2] This document will detail the quantitative data supporting its activity, the experimental protocols used to elucidate its mechanism, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Stereospecific Disruption of Helix 12
This compound's unique antiestrogenic profile stems from its specific stereochemistry.[1][2] The presence of a stereospecific methyl group on the pyrrolidine (B122466) side chain of this compound is paramount to its function.[1] This structural feature directly interacts with and displaces helix 12 of the ERα ligand-binding domain (LBD).[1] In its active, agonist-bound state, helix 12 assumes a conformation that seals the ligand-binding pocket and creates a surface for the recruitment of coactivator proteins, a crucial step in initiating the transcription of estrogen-responsive genes. By disrupting the positioning of helix 12, this compound prevents this coactivator recruitment, thereby silencing the transcriptional activity of the receptor.[1] Furthermore, this altered conformation flags the receptor for ubiquitination and subsequent degradation by the proteasome, classifying this compound as a selective estrogen receptor degrader (SERD).[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the biological activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line/Target | IC50 Value (nM) | Conditions |
| E2-Stimulated Transcription | ERα | 1.6 | - |
| E2-Stimulated Transcription | ERβ | 3.2 | - |
| Cell Proliferation | MCF-7 | 6.3 | 24-hour treatment |
| Cell Proliferation | CAMA-1 | 9.2 | 24-hour treatment |
| E2-Stimulated Alkaline Phosphatase Activity | Ishikawa | 20 | Antagonist mode |
Data sourced from MedchemExpress and Fanning et al., 2018.[1][4]
Table 2: Competitive Binding Affinity of this compound for ERα LBD
| Compound | IC50 (nM) |
| This compound | 7.03 ± 0.05 |
| Estradiol (E2) | 6.71 ± 0.06 |
| 4-hydroxytamoxifen (4-OHT) | 10.46 ± 0.06 |
| Fulvestrant (B1683766) | 26.88 ± 0.07 |
Data represents the concentration of the compound required to displace 50% of [3H]-E2 from the ERα LBD. Sourced from Fanning et al., 2018.
Table 3: ERα Degradation by this compound
| Cell Line | Concentration of this compound | Treatment Duration | ERα Protein Level (% of Vehicle) |
| MCF-7 | 100 nM | 24 hours | 49% |
| CAMA-1 | 100 nM | 24 hours | Destabilized |
Data sourced from Fanning et al., 2018 and MedchemExpress.[4]
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize the key molecular pathways and experimental procedures.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature, particularly Fanning et al., 2018.
ERα Competitive Binding Assay
-
Objective: To determine the relative binding affinity of this compound for the ERα ligand-binding domain.
-
Materials:
-
Purified ERα LBD protein
-
[3H]-labeled 17β-estradiol ([3H]-E2)
-
Unlabeled competitor compounds (this compound, E2, 4-OHT, fulvestrant)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol)
-
Hydroxyapatite (B223615) slurry
-
Scintillation fluid and counter
-
-
Procedure:
-
A constant concentration of ERα LBD and [3H]-E2 are incubated in the assay buffer.
-
Increasing concentrations of unlabeled competitor compounds are added to the mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The reaction is stopped by the addition of ice-cold hydroxyapatite slurry, which binds the protein-ligand complexes.
-
The slurry is washed to remove unbound [3H]-E2.
-
Scintillation fluid is added to the washed hydroxyapatite, and the amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific [3H]-E2 binding (IC50) is calculated.
-
ERE-Luciferase Reporter Gene Assay
-
Objective: To measure the ability of this compound to inhibit E2-stimulated, ERα-mediated gene transcription.
-
Materials:
-
MCF-7 cells stably transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid.
-
Cell culture medium (e.g., phenol (B47542) red-free DMEM) supplemented with charcoal-stripped fetal bovine serum.
-
17β-estradiol (E2)
-
This compound and other test compounds
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
MCF-7-ERE-Luc cells are seeded in multi-well plates and allowed to adhere.
-
The medium is replaced with a medium containing a constant, sub-maximal concentration of E2 (e.g., 100 pM) and varying concentrations of the antagonist (this compound).
-
Cells are incubated for a defined period (e.g., 22 hours).
-
The medium is removed, and cells are lysed.
-
Luciferase assay reagent is added to the lysate, and luminescence is measured using a luminometer.
-
The IC50 value is determined as the concentration of this compound that causes a 50% reduction in E2-stimulated luciferase activity.
-
Western Blot for ERα Degradation
-
Objective: To assess the effect of this compound on the cellular levels of ERα protein.
-
Materials:
-
MCF-7 or CAMA-1 cells
-
Cell culture medium
-
This compound (e.g., 100 nM) and control compounds
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cells are treated with this compound or control compounds for a specified time (e.g., 24 hours).
-
Cells are washed and then lysed.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary anti-ERα antibody, followed by washing.
-
The membrane is then incubated with the HRP-conjugated secondary antibody, followed by washing.
-
The chemiluminescent substrate is applied, and the signal is detected using an imaging system.
-
The membrane is stripped and re-probed with an anti-β-actin antibody to confirm equal loading.
-
Densitometry is used to quantify the ERα protein levels relative to the loading control.
-
Tamoxifen-Resistant Xenograft Model
-
Objective: To evaluate the in vivo efficacy of this compound in a model of endocrine-resistant breast cancer.
-
Materials:
-
Immunocompromised mice (e.g., ovariectomized athymic nude mice)
-
Tamoxifen-resistant MCF-7 cells (e.g., MCF7/HER2/neu)
-
Estrogen pellets for implantation
-
This compound, tamoxifen, and fulvestrant for treatment
-
Vehicle for drug delivery
-
-
Procedure:
-
Tamoxifen-resistant MCF-7 cells are implanted into the mammary fat pads of ovariectomized mice that have been supplemented with estrogen pellets to support initial tumor growth.[5]
-
Once tumors reach a palpable size, the estrogen pellets are removed, and the mice are randomized into treatment groups.
-
Mice are treated daily with vehicle, tamoxifen, fulvestrant, or this compound via the appropriate route of administration (e.g., oral gavage for this compound and tamoxifen, subcutaneous injection for fulvestrant).[5]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and overall health are monitored throughout the study.
-
At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
The change in tumor volume over time is calculated for each treatment group to determine efficacy.[5]
-
Conclusion
This compound represents a significant advancement in the development of antiestrogen therapies. Its unique stereochemistry enables a potent and pure antagonist activity through the disruption of ERα helix 12, leading to both the inhibition of transcriptional activity and the degradation of the receptor. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug developers working to combat endocrine-resistant breast cancer. The continued investigation of compounds like this compound that exploit novel mechanisms of receptor antagonism holds great promise for the future of breast cancer treatment.
References
- 1. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
OP-1074: A Technical Guide to its Biochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
OP-1074 is a novel, potent, and orally bioavailable pure antiestrogen (B12405530) that acts as a selective estrogen receptor degrader (PA-SERD).[1][2] This technical guide provides an in-depth overview of the biochemical properties of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. Through a unique stereospecific interaction with the estrogen receptor alpha (ERα), this compound induces a conformational change that leads to the complete blockade of ERα signaling and subsequent degradation of the receptor.[1][2] This dual action makes this compound a promising therapeutic candidate for endocrine-resistant breast cancer.
Core Biochemical Properties
This compound is a benzopyran derivative with a stereospecific 3R-methylpyrrolidine side chain that is crucial for its unique antiestrogenic activity.[1] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can exhibit partial agonist activity in certain tissues, this compound is a pure antagonist.[1][3] Its primary mechanism of action involves direct binding to the ligand-binding domain (LBD) of ERα. This interaction disrupts the conformation of helix 12, a critical region for coactivator binding and transcriptional activation.[1] The altered conformation not only prevents the recruitment of coactivators but also marks the ERα protein for proteasomal degradation.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the biochemical efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line/System | Target | IC50 Value | Reference |
| E2-Stimulated Transcription | MCF-7 | ERα | 1.6 nM | [2] |
| E2-Stimulated Transcription | - | ERβ | 3.2 nM | [2] |
| Cell Proliferation | MCF-7 | - | 6.3 nM | [2] |
| Cell Proliferation | CAMA-1 | - | 9.2 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model
| Treatment Group | Dosage | Tumor Volume Change | Reference |
| This compound | 100 mg/kg (twice daily, oral) | Significant tumor shrinkage | [1] |
| Fulvestrant | 100 mg/kg (daily, subcutaneous) | Less effective than this compound | [1] |
| Tamoxifen | 100 mg/kg (daily, oral) | Tumor growth (resistance) | [1] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action centers on its unique interaction with ERα, leading to both transcriptional repression and protein degradation.
Caption: Mechanism of this compound action on ERα signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biochemical properties of this compound.
ERα-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the ability of this compound to inhibit estrogen-stimulated gene transcription.[3]
Materials:
-
MCF-7 cells
-
Estrogen-responsive reporter plasmid (e.g., ERE-tk109-Luc)[3]
-
Transfection reagent
-
Cell culture medium and supplements
-
17β-estradiol (E2)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ERE-tk109-Luc reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with a medium containing 100 pM E2 and varying concentrations of this compound (e.g., 0-100 nM).[2][3] Include control wells with E2 alone and vehicle control.
-
Incubation: Incubate the cells for 22 hours.[3]
-
Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the IC50 value of this compound for the inhibition of E2-stimulated transcription.
Caption: Experimental workflow for the Luciferase Reporter Assay.
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of breast cancer cell lines.[2]
Materials:
-
MCF-7 or CAMA-1 cells
-
Cell culture medium and supplements
-
17β-estradiol (E2)
-
This compound
-
DNA-binding fluorescent dye (e.g., CyQUANT) or luminescence-based viability reagent (e.g., CellTiter-Glo)
-
Microplate reader (fluorescence or luminescence)
Protocol:
-
Cell Seeding: Seed MCF-7 or CAMA-1 cells in 96-well plates at a low density.
-
Treatment: After 24 hours, treat the cells with a medium containing 100 pM E2 and a range of this compound concentrations.[3]
-
Incubation: Incubate MCF-7 cells for 7 days and CAMA-1 cells for 8 days.[3]
-
Quantification:
-
For DNA-binding dye: Lyse the cells and add the fluorescent dye. Measure fluorescence, which is proportional to the cell number.
-
For luminescence-based assay: Add the reagent and measure luminescence, which is proportional to the number of viable cells.[5]
-
-
Data Analysis: Plot the cell proliferation against the concentration of this compound and determine the IC50 value.
ERα Degradation Assay (Western Blot)
This assay visualizes and quantifies the degradation of ERα protein induced by this compound.[3]
Materials:
-
MCF-7 or CAMA-1 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat MCF-7 or CAMA-1 cells with 100 nM this compound for 24 hours.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the extent of ERα degradation.
Caption: Experimental workflow for the ERα Degradation Assay.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for ER-positive breast cancer, particularly in cases of acquired resistance to current endocrine therapies. Its unique mechanism of inducing a disruptive conformational change in ERα, leading to complete antagonism and receptor degradation, sets it apart from existing treatments. The data presented in this guide highlight its potent in vitro and in vivo activity. The detailed experimental protocols provide a framework for researchers to further investigate the biochemical properties and therapeutic applications of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in Ishikawa cells: estrogenic action of delta 5 adrenal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
The Structure-Activity Relationship of OP-1074: A Potent and Selective Estrogen Receptor Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
OP-1074 is a novel, pure anti-estrogen compound identified as a selective estrogen receptor degrader (PA-SERD).[1] It exhibits potent and specific anti-estrogenic activity against both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of new therapies for estrogen receptor-positive (ER+) cancers.
Core Mechanism of Action
This compound functions as a pure antagonist of the estrogen receptor, completely lacking any tissue-specific agonist activity.[2] Its primary mechanism involves the destabilization and subsequent degradation of the ERα protein.[1] This activity is critically dependent on the specific stereochemistry of a methyl group on the pyrrolidine (B122466) side chain of the molecule.[2] This stereospecific feature leads to a disruption of the conformation of helix 12 in the ligand-binding domain of ERα, which is essential for the binding of transcriptional coactivators.[2] By preventing coactivator recruitment and promoting receptor degradation, this compound effectively shuts down estrogen-driven gene expression and cellular proliferation.
Quantitative Biological Activity
The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) for its effects on transcription and cell proliferation in different breast cancer cell lines.
| Target | Assay | Cell Line | IC50 (nM) |
| ERα | 17β-estradiol (E2)-stimulated transcription | - | 1.6[1] |
| ERβ | 17β-estradiol (E2)-stimulated transcription | - | 3.2[1] |
Table 1: Transcriptional Inhibition of this compound
| Cell Line | Assay | IC50 (nM) |
| MCF-7 | Cell Proliferation | 6.3[1] |
| CAMA-1 | Cell Proliferation | 9.2[1] |
Table 2: Anti-proliferative Activity of this compound
Structure-Activity Relationship Insights
The development of this compound involved the synthesis and screening of a panel of benzopyran derivatives with varying side chains.[2] While specific data for all analogs is not publicly available, the critical role of the stereospecific methyl group on the pyrrolidine side chain has been highlighted as a key determinant of its pure anti-estrogenic and ER-degrading activity.[2] This suggests that modifications to this side chain can significantly impact the molecule's efficacy and mechanism of action. Further research into a broader range of analogs would provide a more detailed understanding of the SAR for this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for the key experiments used to characterize the activity of this compound.
E2-Stimulated Transcription Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of the estrogen receptor in the presence of its natural ligand, 17β-estradiol (E2).
-
Cell Line: MCF-7 breast cancer cells.
-
Reporter Gene: Estrogen Response Element (ERE) driving a luciferase reporter gene (ERE-tk109-Luc).
-
Protocol:
-
Seed MCF-7 cells in appropriate well plates.
-
After cell attachment, treat the cells with varying concentrations of this compound or other test compounds for 22 hours in the presence of 100 pM E2.
-
Following incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to the activity observed with E2 alone (defined as 100%) and to basal activity in the absence of E2.
-
Calculate IC50 values from the dose-response curves.
-
Cell Proliferation Assay
This assay determines the effect of a compound on the growth of cancer cell lines.
-
Cell Lines: MCF-7 and CAMA-1 breast cancer cells.
-
Protocol:
-
Seed MCF-7 or CAMA-1 cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound in the presence of 100 pM E2.
-
Incubate the cells for 7 days (MCF-7) or 8 days (CAMA-1).
-
Quantify cell number by using a fluorescent DNA-binding dye (e.g., CyQUANT) or other proliferation reagents (e.g., MTT, WST-1).
-
Measure the fluorescence or absorbance and calculate the IC50 values from the dose-response curves.
-
ERα Protein Destabilization Assay (Western Blot)
This assay visualizes and quantifies the degradation of the ERα protein induced by the test compound.
-
Cell Lines: MCF-7 and CAMA-1 breast cancer cells.
-
Protocol:
-
Treat MCF-7 and CAMA-1 cells with the test compound (e.g., 100 nM this compound) for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for ERα.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Quantify band intensities to determine the extent of ERα degradation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflows for its experimental characterization.
Caption: Estrogen signaling and the inhibitory mechanism of this compound.
Caption: General experimental workflow for the characterization of this compound.
Conclusion
This compound represents a promising therapeutic candidate for ER+ breast cancers, including those that have developed resistance to other endocrine therapies. Its potent and selective degradation of ERα, driven by a specific stereochemical feature, underscores the importance of subtle structural modifications in drug design. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the development of next-generation SERDs. A more detailed exploration of the structure-activity relationships within the benzopyran scaffold could unveil further opportunities for optimizing potency, selectivity, and pharmacokinetic properties.
References
OP-1074: A Technical Guide for Endocrine Resistance Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of OP-1074, a potent and selective estrogen receptor (ER) degrader, for its application in endocrine resistance research. This document outlines its mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols.
Core Concepts: Mechanism of Action
This compound is characterized as a pure antiestrogen (B12405530) and a selective ER degrader (PA-SERD).[1][2] Its primary mechanism involves binding to the estrogen receptor alpha (ERα) and inducing its degradation. This action disrupts the signaling pathways that drive the proliferation of ER-positive breast cancer cells, including those that have developed resistance to standard endocrine therapies like tamoxifen.
A key structural feature of this compound is a stereospecific methyl group on its pyrrolidine (B122466) side chain.[3] This feature is crucial for its interaction with helix 12 of the ERα ligand-binding domain, leading to the complete antagonism of estrogenic activity.[3] By promoting the degradation of the ERα protein, this compound effectively eliminates the primary driver of tumor growth in ER-dependent cancers.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Target | IC50 Value | Reference |
| E2-Stimulated Transcription | MCF-7 | ERα | 1.6 nM | [1] |
| E2-Stimulated Transcription | - | ERβ | 3.2 nM | [1] |
| Cell Proliferation | MCF-7 | - | 6.3 nM | [1] |
| Cell Proliferation | CAMA-1 | - | 9.2 nM | [1] |
Table 2: In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Regimen | Outcome | Reference |
| Ovariectomized athymic nude mice with estrogen pellets | MCF7/HER2/neu | This compound | 100 mg/kg, twice daily, oral gavage | Statistically significant tumor shrinkage compared to fulvestrant (B1683766) at the end of the study | [4] |
| Ovariectomized athymic nude mice with estrogen pellets | MCF7/HER2/neu | Tamoxifen | 100 mg/kg, daily, oral gavage | Tumor growth | [4] |
| Ovariectomized athymic nude mice with estrogen pellets | MCF7/HER2/neu | Fulvestrant | 100 mg/kg, daily, subcutaneous | Tumor stasis/slight regression | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
The Selective Estrogen Receptor Degrader OP-1074: A Technical Overview of its Antagonistic Effects on ERα and ERβ
For Researchers, Scientists, and Drug Development Professionals
Abstract
OP-1074 is a potent, orally bioavailable, non-steroidal pure antiestrogen (B12405530) and selective estrogen receptor degrader (SERD) that demonstrates specific antagonistic activity against both Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ). This document provides a comprehensive technical guide on the effects of this compound on ERα and ERβ, detailing its mechanism of action, quantitative biological activities, and the experimental protocols used for its characterization. This compound inhibits 17β-estradiol (E2)-stimulated transcription and demonstrates efficacy in breast cancer models by promoting the degradation of ERα. Its unique stereochemistry is crucial for disrupting the conformation of helix 12 in the ERα ligand-binding domain, a key step in its antagonistic and degradation activity.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data for its effects on ERα and ERβ.
Table 1: Transcriptional Inhibition of Estrogen Receptors by this compound
| Receptor | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| ERα | E2-Stimulated Transcriptional Inhibition | MCF-7 | IC50 | 1.6 | [1] |
| ERβ | E2-Stimulated Transcriptional Inhibition | Not Specified | IC50 | 3.2 | [1] |
Table 2: Binding Affinity of this compound for ERα
| Receptor | Assay Type | Ligand | Parameter | Value (nM) | Reference |
| ERα | Competitive Binding Assay | This compound | IC50 | 7 | |
| ERα | Competitive Binding Assay | Fulvestrant (B1683766) | IC50 | 27 |
Table 3: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| MCF-7 | Cell Proliferation Assay | IC50 | 6.3 | [1] |
| CAMA-1 | Cell Proliferation Assay | IC50 | 9.2 | [1] |
Mechanism of Action: Disruption of Helix 12 and ERα Degradation
This compound functions as a pure antagonist of estrogen receptors by directly competing with estradiol (B170435) for binding to the ligand-binding domain (LBD) of both ERα and ERβ. A critical aspect of its mechanism, particularly for ERα, is its ability to act as a selective estrogen receptor degrader (SERD).
Upon binding to the ERα LBD, the specific stereochemistry of this compound induces a conformational change that disrupts the positioning of helix 12, the activation function 2 (AF-2) domain. In the presence of an agonist like estradiol, helix 12 adopts a conformation that seals the ligand-binding pocket and creates a binding surface for coactivator proteins, leading to the transcription of estrogen-responsive genes. This compound prevents this alignment, and instead, promotes a conformation that is recognized by the cellular machinery for protein degradation. This leads to the ubiquitination of ERα and its subsequent degradation by the proteasome. This degradation of the receptor effectively removes it from the cell, preventing both ligand-dependent and independent signaling, which is a key advantage in overcoming resistance to other endocrine therapies.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound on ERα and ERβ.
Competitive Binding Assay for ERα
This assay determines the relative binding affinity of this compound to the estrogen receptor alpha by measuring its ability to compete with a radiolabeled estrogen.
Materials:
-
Purified recombinant human ERα ligand-binding domain (LBD)
-
[3H]-Estradiol (radioligand)
-
This compound and reference compounds (e.g., unlabeled estradiol, fulvestrant)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
-
Hydroxyapatite (B223615) slurry
-
Wash buffer (e.g., 40 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM EDTA, 1 mM EGTA)
-
Scintillation fluid and vials
-
Microcentrifuge tubes and a refrigerated microcentrifuge
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in the assay buffer.
-
In microcentrifuge tubes, combine the ERα LBD, a fixed concentration of [3H]-Estradiol (typically at or below its Kd), and varying concentrations of the competitor (this compound or reference compounds).
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Add ice-cold hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge the tubes at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the hydroxyapatite.
-
Aspirate the supernatant and wash the pellet multiple times with ice-cold wash buffer.
-
After the final wash, resuspend the pellet in scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percentage of specific binding for each competitor concentration and determine the IC50 value by non-linear regression analysis.
Estrogen Response Element (ERE) Luciferase Reporter Gene Assay
This cell-based assay measures the ability of this compound to inhibit the transcriptional activity of ERα and ERβ.
Materials:
-
MCF-7 cells (for ERα) or other suitable cell line transfected with ERβ.
-
Cell culture medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
A reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE).
-
A transfection reagent.
-
17β-Estradiol (E2).
-
This compound and reference antiestrogens.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
If the cell line is not stably expressing the reporter, transfect the cells with the ERE-luciferase reporter plasmid.
-
After 24 hours, replace the medium with a medium containing serial dilutions of this compound or a reference compound, in the presence of a fixed concentration of E2 (typically the EC50 for E2-induced luciferase expression).
-
Include control wells with E2 alone (positive control) and vehicle (negative control).
-
Incubate the cells for 22-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Proliferation Assay
This assay assesses the anti-proliferative effects of this compound on estrogen-dependent breast cancer cell lines like MCF-7 and CAMA-1.
Materials:
-
MCF-7 and CAMA-1 cells.
-
Cell culture medium with charcoal-stripped fetal bovine serum.
-
17β-Estradiol (E2).
-
This compound and reference compounds.
-
A reagent for quantifying cell number (e.g., a fluorescent DNA-binding dye like CyQUANT®, or a metabolic assay like MTS).
-
96-well cell culture plates.
-
A fluorescence plate reader or spectrophotometer.
Procedure:
-
Seed the cells in 96-well plates at a low density.
-
Allow the cells to attach and acclimate for 24 hours.
-
Replace the medium with a medium containing serial dilutions of this compound or a reference compound, in the presence of a fixed, proliferation-stimulating concentration of E2 (e.g., 100 pM).
-
Include control wells with E2 alone and vehicle.
-
Incubate the cells for an extended period to allow for multiple cell divisions (e.g., 7-8 days), changing the medium with fresh compounds every 2-3 days.
-
At the end of the incubation period, quantify the cell number using the chosen method according to the manufacturer's protocol.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound and determine the IC50 value.
Western Blotting for ERα Degradation
This technique is used to visualize and quantify the reduction in ERα protein levels following treatment with this compound.
Materials:
-
MCF-7 or CAMA-1 cells.
-
Cell culture medium.
-
This compound, fulvestrant (positive control for degradation), and vehicle (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Protein transfer system and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against ERα.
-
Primary antibody against a loading control protein (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed the cells in culture dishes and grow them to a suitable confluency.
-
Treat the cells with this compound (e.g., 100 nM), fulvestrant, or vehicle for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the antibody for the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in ERα protein levels.
Conclusion
This compound is a potent SERD with demonstrated antagonistic activity against both ERα and ERβ. Its ability to not only block the transcriptional activity of these receptors but also to induce the degradation of ERα makes it a promising candidate for the treatment of estrogen receptor-positive breast cancers, particularly those that have developed resistance to other endocrine therapies. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel estrogen receptor modulators.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with OP-1074
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-1074 is a novel, potent, and selective estrogen receptor degrader (SERD) that acts as a pure anti-estrogen. It has demonstrated significant anti-proliferative activity in estrogen receptor-positive (ER+) breast cancer cell lines. This document provides detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a pure anti-estrogen that specifically targets both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its primary mechanism involves the destabilization and subsequent degradation of the ERα protein. By binding to the estrogen receptor, this compound disrupts the typical signaling cascade initiated by estradiol (B170435) (E2), leading to the inhibition of E2-stimulated gene transcription and a halt in the proliferation of ER+ breast cancer cells.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in key assays.
Table 1: Inhibition of E2-Stimulated Transcription
| Cell Line | Target | IC50 (nM) |
| - | ERα | 1.6[1] |
| - | ERβ | 3.2[1] |
Table 2: Inhibition of Cell Proliferation
| Cell Line | IC50 (nM) |
| MCF-7 | 6.3[1] |
| CAMA-1 | 9.2[1] |
Experimental Protocols
Cell Culture of MCF-7 and CAMA-1 Cells
Objective: To maintain healthy cultures of MCF-7 and CAMA-1 breast cancer cell lines for use in subsequent in vitro assays.
Materials:
-
MCF-7 (ATCC HTB-22) or CAMA-1 (ATCC HTB-21) cells
-
DMEM (for MCF-7) or MEM (for CAMA-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with the appropriate complete medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell confluency daily. Subculture cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes, or until cells detach.
-
Neutralize trypsin with 7-8 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).
Cell Culture and Subculture Workflow
ERα Degradation Assay via Western Blot
Objective: To determine the ability of this compound to induce the degradation of the ERα protein in breast cancer cells.
Materials:
-
MCF-7 or CAMA-1 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-100 nM) for 24 hours.[1] Include a vehicle control (e.g., DMSO).
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify band intensities using densitometry software and normalize ERα levels to the loading control.
ERα Degradation Western Blot Workflow
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on breast cancer cells.
Materials:
-
MCF-7 or CAMA-1 cells
-
This compound
-
Estradiol (E2)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a fluorescent DNA-binding dye)
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound in the presence of 100 pM E2.[4][5] Include a vehicle control and a control with E2 only.
-
Incubate the plates for 7 days (MCF-7) or 8 days (CAMA-1).[5]
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the E2-only control and plot the results to determine the IC50 value.
Estrogen Response Element (ERE) Luciferase Reporter Assay
Objective: To measure the effect of this compound on E2-stimulated transcription from an estrogen response element.
Materials:
-
MCF-7 cells
-
Transfection reagent
-
This compound
-
Estradiol (E2)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed MCF-7 cells in 24-well plates.
-
Co-transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, treat the cells with varying concentrations of this compound in the presence of 100 pM E2 for 22 hours.[4][5]
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percent inhibition of E2-stimulated transcription for each concentration of this compound.
Signaling Pathway
This compound Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for OP-1074 in Tamoxifen-Resistant Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine therapies, such as tamoxifen (B1202), are a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, posing a major clinical challenge. OP-1074 is a novel pure antiestrogen (B12405530) and a selective ER degrader (PA-SERD) that has shown significant efficacy in preclinical models of tamoxifen-resistant breast cancer. These application notes provide detailed protocols and data for the utilization of this compound in tamoxifen-resistant xenograft models, intended to guide researchers in evaluating its therapeutic potential.
Mechanism of Action of this compound
This compound functions as a pure antagonist of the estrogen receptor alpha (ERα) and induces its degradation. Its specific stereochemistry allows it to disrupt the conformation of ERα helix 12, which is crucial for receptor stability and transcriptional activity. This dual mechanism of action—pure antagonism and degradation—makes this compound a promising agent to overcome tamoxifen resistance, which can be driven by both ligand-independent ERα activation and the upregulation of alternative growth factor signaling pathways.
Data Presentation
In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model
The following table summarizes the in vivo efficacy of this compound in a tamoxifen-resistant MCF7/HER2/neu xenograft model.[1]
| Treatment Group | Dosage and Administration | Mean Percent Change in Tumor Volume (vs. Start of Treatment) | Statistical Significance (vs. Fulvestrant) |
| Tamoxifen | 100 mg/kg, daily, oral gavage | Tumor Growth | N/A |
| Fulvestrant | 100 mg/kg, daily, subcutaneous | Tumor Shrinkage | N/A |
| This compound | 100 mg/kg, twice daily, oral gavage | Significant Tumor Shrinkage | p < 0.05 |
N/A: Not Applicable
Experimental Protocols
Protocol 1: Establishment of Tamoxifen-Resistant Breast Cancer Xenograft Models
This protocol describes the establishment of a tamoxifen-resistant xenograft model using MCF7 cells overexpressing HER2/neu.
Materials:
-
Tamoxifen-resistant MCF7/HER2/neu cells
-
Female ovariectomized athymic nude mice (4-6 weeks old)
-
Estrogen pellets (e.g., 0.72 mg, 60-day release)
-
Matrigel
-
Sterile PBS
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture tamoxifen-resistant MCF7/HER2/neu cells in appropriate media supplemented with tamoxifen to maintain the resistant phenotype.
-
Estrogen Pellet Implantation: One week prior to cell injection, subcutaneously implant an estrogen pellet into the flank of each mouse to support initial tumor growth.
-
Cell Preparation: On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Establishment of Tamoxifen Resistance in Vivo: Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups. Continue to monitor tumor growth to confirm resistance in the tamoxifen-treated control group.
Protocol 2: Administration of this compound in Xenograft Models
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse). Ensure complete dissolution.
-
Dosing: Administer this compound to the mice via oral gavage at a dose of 100 mg/kg, twice daily.[1] The volume of administration should be adjusted based on the individual mouse's body weight.
-
Treatment Duration: Continue the treatment for the duration of the study, typically 3-4 weeks, or until the tumor volume in the control group reaches the predetermined endpoint.
Protocol 3: Western Blot Analysis for ERα Degradation
This protocol describes the methodology to assess the degradation of ERα in tumor tissues following this compound treatment.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Tissue Lysis: Homogenize the excised tumor tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the intensity of the ERα and β-actin bands using densitometry software. Normalize the ERα signal to the β-actin signal to determine the relative ERα protein levels.
Protocol 4: Luciferase Reporter Assay for ERα Transcriptional Activity
This protocol is for assessing the inhibitory effect of this compound on ERα-mediated gene transcription.
Materials:
-
Breast cancer cell line (e.g., SK-BR-3)
-
Expression plasmid for Y537S-mutant ESR1
-
Estrogen Response Element (ERE)-driven luciferase reporter plasmid (e.g., ERE-tk109-Luc)
-
Transfection reagent
-
This compound and other ligands (e.g., estradiol)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Transient Transfection: Co-transfect the cells with the Y537S-ESR1 expression plasmid and the ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or other ligands for 22 hours.[1]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as a percentage of the vehicle control.
Visualizations
Caption: Signaling pathways in tamoxifen resistance and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound in a tamoxifen-resistant xenograft model.
References
Application Notes and Protocols: OP-1074 for Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
OP-1074 is a novel pure anti-estrogen and a potent selective estrogen receptor degrader (PA-SERD).[1][2][3] It has demonstrated significant efficacy in hormone-sensitive and tamoxifen-resistant ER+ breast cancer models.[4] This document provides detailed application notes and protocols for researchers investigating the effects of this compound on breast cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting the estrogen receptor alpha (ERα). Its specific stereochemistry allows it to bind to the ERα ligand-binding domain and disrupt the conformation of helix 12.[1][3] This disruption prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of estrogen-responsive genes. Furthermore, this altered conformation marks the ERα protein for degradation by the cellular proteasome machinery, leading to a significant reduction in total ERα levels within the cancer cells.[2][4]
Caption: Mechanism of this compound action on ERα signaling.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in ER-positive breast cancer cell lines.
| Cell Line | Assay | Parameter | Value (nM) | Reference |
| MCF-7 | E2-Stimulated Transcription | IC50 | 1.6 | [2] |
| MCF-7 | Cell Proliferation | IC50 | 6.3 | [2] |
| CAMA-1 | E2-Stimulated Transcription | IC50 | 3.2 | [2] |
| CAMA-1 | Cell Proliferation | IC50 | 9.2 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in breast cancer cell lines.
Experimental Workflow Overview
Caption: General workflow for in vitro evaluation of this compound.
Cell Proliferation (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, CAMA-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 7 days for MCF-7 cells).[1]
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value.
-
ERα Protein Degradation (Western Blot)
This protocol is to assess the ability of this compound to induce the degradation of the ERα protein.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody for loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 100 nM) for 24 hours.[2]
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify the band intensities and normalize the ERα signal to the loading control.
-
Transcriptional Activity (ERE-Luciferase Reporter Assay)
This protocol measures the ability of this compound to inhibit estrogen-stimulated transcription from an Estrogen Response Element (ERE).
Materials:
-
Breast cancer cell line stably or transiently transfected with an ERE-luciferase reporter construct (e.g., ERE-tk109-Luc).[1]
-
Phenol (B47542) red-free medium supplemented with charcoal-stripped serum.
-
17β-estradiol (E2)
-
This compound
-
White, clear-bottom 96-well plates
-
Luciferase assay system (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection (if necessary):
-
Seed cells in a white, clear-bottom 96-well plate.
-
If performing transient transfection, transfect the cells with the ERE-luciferase reporter plasmid according to the manufacturer's protocol.
-
-
Hormone Deprivation:
-
Two days prior to the experiment, switch the cells to phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound in the presence of a constant concentration of E2 (e.g., 100 pM) for 22-24 hours.[1]
-
Include controls for basal activity (no E2) and maximal stimulation (E2 only).
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay system.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Express the results as a percentage of the E2-stimulated control.
-
Plot the dose-response curve and calculate the IC50 value.
-
References
Application Notes and Protocols: Evaluating the Synergy of OP-1074 and CDK4/6 Inhibitors in ER-Positive Breast Cancer
For Research Use Only.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease, and endocrine therapy remains a cornerstone of its treatment. However, intrinsic and acquired resistance to endocrine therapies are significant clinical challenges. OP-1074 is a novel, orally bioavailable selective estrogen receptor degrader (SERD) that acts as a pure anti-estrogen by promoting the degradation of the estrogen receptor alpha (ERα). Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib, ribociclib, and abemaciclib, have revolutionized the treatment of ER+ breast cancer by preventing cell cycle progression from the G1 to the S phase.[1]
The combination of a SERD with a CDK4/6 inhibitor presents a compelling therapeutic strategy to overcome endocrine resistance and enhance anti-tumor activity. By targeting two distinct but interconnected pathways that drive the proliferation of ER+ breast cancer cells, this combination has the potential for synergistic effects. While specific preclinical data for the combination of this compound with CDK4/6 inhibitors are not yet publicly available, Olema Pharmaceuticals is clinically evaluating a similar SERD, palazestrant (B10860972) (OP-1250), in combination with CDK4/6 inhibitors, underscoring the strong scientific rationale for this approach.
These application notes provide a representative framework and detailed protocols for researchers to evaluate the preclinical efficacy and synergistic potential of this compound in combination with a CDK4/6 inhibitor in ER+ breast cancer models.
Scientific Rationale for Combination Therapy
The proliferation of ER+ breast cancer cells is primarily driven by the binding of estrogen to ERα, which leads to the transcription of genes that promote cell cycle progression. A key transcriptional target of ERα is Cyclin D1, which activates CDK4 and CDK6. The activated Cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor and subsequent entry into the S phase of the cell cycle.[2]
This compound, as a SERD, directly targets and degrades the ERα protein, thereby inhibiting all downstream estrogen-dependent signaling. CDK4/6 inhibitors block the activity of the Cyclin D-CDK4/6 complex, preventing the phosphorylation of pRb and inducing G1 cell cycle arrest.[2] By combining these two agents, it is hypothesized that a more profound and durable blockade of the ER and cell cycle pathways can be achieved, potentially leading to synergistic anti-tumor effects and overcoming mechanisms of resistance to either agent alone.
Representative Preclinical Data
The following tables present hypothetical yet representative data that could be expected from preclinical studies evaluating the combination of this compound with a CDK4/6 inhibitor (e.g., palbociclib) in ER+ breast cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound and a CDK4/6 Inhibitor as Single Agents
| Cell Line | Compound | IC50 (nM) |
| MCF-7 | This compound | 8.5 |
| CDK4/6 Inhibitor | 150 | |
| T-47D | This compound | 12.2 |
| CDK4/6 Inhibitor | 210 |
Table 2: Synergy Analysis of this compound and CDK4/6 Inhibitor Combination in MCF-7 Cells
| This compound (nM) | CDK4/6 Inhibitor (nM) | Fractional Effect | Combination Index (CI)* |
| 4.25 | 75 | 0.62 | 0.75 (Synergy) |
| 8.5 | 150 | 0.85 | 0.68 (Synergy) |
| 17 | 300 | 0.96 | 0.61 (Strong Synergy) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: In Vivo Efficacy of this compound and CDK4/6 Inhibitor Combination in an MCF-7 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | - |
| This compound (10 mg/kg, daily) | 750 | 40 |
| CDK4/6 Inhibitor (50 mg/kg, daily) | 688 | 45 |
| This compound + CDK4/6 Inhibitor | 250 | 80 |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound and CDK4/6 inhibitor combination.
References
Application Notes and Protocols: Experimental Use of OP-1074 in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-1074 is a novel small molecule identified as a pure antiestrogen (B12405530) and a selective estrogen receptor degrader (SERD).[1] It exhibits potent inhibitory effects on estrogen receptor alpha (ERα) signaling, a key driver in the majority of breast cancers. This document provides detailed application notes and protocols for the experimental use of this compound in the ER-positive human breast cancer cell line, MCF-7. The provided methodologies and data summaries are intended to guide researchers in investigating the cellular and molecular effects of this compound.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro efficacy of this compound in inhibiting estrogen-stimulated cellular processes in MCF-7 cells.
Table 1: Inhibition of E2-Stimulated Transcription by this compound in MCF-7 Cells
| Parameter | Value | Cell Line | Experimental Condition | Reference |
| IC50 | 1.6 nM | MCF-7 | 22-hour treatment with this compound in the presence of 100 pM 17β-estradiol (E2) | [2] |
Table 2: Inhibition of E2-Stimulated Cell Proliferation by this compound
| Parameter | Value | Cell Line | Experimental Condition | Reference |
| IC50 | 6.3 nM | MCF-7 | 7-day treatment with this compound in the presence of 100 pM E2 | [2] |
Table 3: Destabilization of ERα Protein by this compound in MCF-7 Cells
| Treatment Concentration | Duration | Effect | Reference |
| 100 nM | 24 hours | Significant degradation of ERα protein | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily through the degradation of estrogen receptor alpha (ERα). In ER-positive breast cancer cells like MCF-7, estradiol (B170435) (E2) binding to ERα initiates a cascade of signaling events, including both genomic and non-genomic pathways, that promote cell proliferation and survival. The PI3K/Akt and MAPK pathways are key non-genomic pathways activated by estradiol in MCF-7 cells.[1][3][4][5][6]
As a pure antiestrogen and SERD, this compound not only blocks the binding of estradiol to ERα but also induces the degradation of the ERα protein. This dual action effectively shuts down both genomic and non-genomic estrogen signaling. The degradation of ERα by this compound prevents the activation of downstream proliferative pathways like PI3K/Akt and MAPK.
Furthermore, there is significant crosstalk between ERα and the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and is often implicated in therapeutic resistance in breast cancer.[7][8] By degrading ERα, this compound is predicted to modulate NF-κB signaling, thereby potentially overcoming resistance mechanisms.
Below are diagrams illustrating the proposed mechanism of action of this compound.
References
- 1. Tyrosine kinase/p21ras/MAP-kinase pathway activation by estradiol-receptor complex in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3‐kinase in concert with Src promotes the S‐phase entry of oestradiol‐stimulated MCF‐7 cells | The EMBO Journal [link.springer.com]
- 4. ATP stimulates the proliferation of MCF-7 cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the MAPK pathway enhances sensitivity of MCF-7 breast cancer cells to the mitogenic effect of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase/p21ras/MAP‐kinase pathway activation by estradiol‐receptor complex in MCF‐7 cells. | The EMBO Journal [link.springer.com]
- 7. Canonical and Non-Canonical NF-κB Signaling Promotes Breast Cancer Tumor-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the NFκB Signaling Pathways for Breast Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OP-1074 in Endocrine-Resistant ER+ Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant challenge remains in overcoming both de novo and acquired resistance to these treatments. A key mechanism of resistance involves mutations in the estrogen receptor alpha (ERα), encoded by the ESR1 gene, which can lead to ligand-independent receptor activity.
OP-1074 has been identified as a potent, orally bioavailable pure antiestrogen (B12405530) and a selective ER degrader (PA-SERD).[1] Its unique mechanism of action, which involves the specific disruption of ERα helix 12, leads to the degradation of the receptor, offering a promising therapeutic strategy for endocrine-resistant ER+ breast cancer.[2][3] These application notes provide detailed protocols for studying the effects of this compound in relevant preclinical models.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in endocrine-resistant ER+ breast cancer models.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Target | IC50 (nM) | Experimental Conditions | Reference |
| E2-Stimulated Transcription | MCF-7 | ERα | 1.6 | 100 pM E2, 22-hour treatment | [3] |
| E2-Stimulated Transcription | MCF-7 | ERβ | 3.2 | 100 pM E2, 22-hour treatment | [3] |
| Cell Proliferation | MCF-7 | - | 6.3 | 100 pM E2, 7-day treatment | [3] |
| Cell Proliferation | CAMA-1 | - | 9.2 | 100 pM E2, 8-day treatment | [3] |
| Inhibition of Transcription | SK-BR-3 | Y537S-mutant ERα | Not specified | Transient transfection with ERE-tk109-Luc reporter, 22-hour treatment | [4] |
Table 2: In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model
| Treatment Group | Dosing | Mean Tumor Volume Change (%) | Study Duration | Animal Model | Reference |
| This compound | 100 mg/kg, twice daily (oral gavage) | Tumor shrinkage | Not specified | Ovariectomized athymic nude mice with MCF7/HER2/neu xenografts and estrogen pellets | [4] |
| Fulvestrant | 100 mg/kg, daily (subcutaneous) | Tumor growth | Not specified | Ovariectomized athymic nude mice with MCF7/HER2/neu xenografts and estrogen pellets | [4] |
| Tamoxifen | 100 mg/kg, daily (oral gavage) | Tumor growth | Not specified | Ovariectomized athymic nude mice with MCF7/HER2/neu xenografts and estrogen pellets | [4] |
Mechanism of Action and Signaling Pathway
This compound acts as a pure antagonist of the estrogen receptor by directly binding to its ligand-binding domain. This binding induces a conformational change that specifically disrupts the positioning of helix 12, a critical region for the recruitment of coactivators and subsequent gene transcription. This disruption prevents the formation of a transcriptionally active complex and targets the ERα protein for proteasomal degradation.[2][3] This dual action of transcription inhibition and receptor degradation makes this compound effective against both wild-type and mutant forms of ERα, including the constitutively active Y537S mutant.[4]
Caption: Mechanism of this compound in endocrine-resistant ER+ breast cancer.
Experimental Protocols
Cell Culture
Materials:
-
ER+ breast cancer cell lines: MCF-7 (ATCC HTB-22), CAMA-1 (ATCC HTB-21)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) for MCF-7, Dulbecco's Modified Eagle's Medium (DMEM) for CAMA-1
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture MCF-7 and CAMA-1 cells in their respective growth media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments investigating estrogen-dependent effects, switch to a phenol (B47542) red-free medium containing charcoal-stripped FBS for at least 48 hours prior to the experiment to deplete endogenous hormones.
ERE-Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit ERα-mediated transcription.
Materials:
-
MCF-7 cells
-
Phenol red-free growth medium with charcoal-stripped FBS
-
ERE-tk109-Luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
17β-Estradiol (E2)
-
This compound
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Seed MCF-7 cells in 24-well plates in phenol red-free medium.
-
Transfect cells with the ERE-tk109-Luciferase reporter plasmid according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh phenol red-free medium containing 100 pM E2 and varying concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 22 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
References
Application Notes and Protocols for OP-1074 in Uterotrophic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-1074 is a novel therapeutic agent identified as a pure anti-estrogen and a selective estrogen receptor degrader (SERD). Its unique mechanism of action, which involves the disruption of the estrogen receptor alpha (ERα) helix 12, confers its potent antiestrogenic activity. The uterotrophic assay is a standardized in vivo method, recognized by the Organisation for Economic Co-operation and Development (OECD), for assessing the estrogenic or anti-estrogenic properties of chemical substances. This document provides detailed application notes and protocols for the utilization of this compound in the uterotrophic assay to evaluate its anti-estrogenic efficacy.
Principle of the Uterotrophic Assay
The uterotrophic assay is based on the measurement of uterine weight in female rodents. The uterus is a target organ for estrogens, and its weight increases in response to estrogenic stimulation. Conversely, anti-estrogenic compounds can inhibit this estrogen-induced uterine growth. The assay is typically performed in either immature female rodents or ovariectomized adult rodents, both of which have low endogenous estrogen levels, providing a sensitive model to detect estrogenic and anti-estrogenic effects.
Application of this compound
In the context of the uterotrophic assay, this compound is evaluated for its ability to antagonize the uterotrophic effect of an estrogen, such as 17β-estradiol (E2). By co-administering this compound with an estrogen, researchers can quantify its anti-estrogenic potential by measuring the degree of inhibition of the expected uterine weight gain.
Quantitative Data Summary
The following table summarizes the results from a representative in vivo study evaluating the anti-estrogenic activity of this compound in a uterotrophic assay conducted in ovariectomized BALB/c mice. Animals were treated for three consecutive days.
| Treatment Group | N | Mean Uterine Wet Weight (mg) | Standard Error of the Mean (SEM) |
| Vehicle Control | 5 | 15 | ± 2.5 |
| 17β-Estradiol (E2) | 5 | 65 | ± 5.0 |
| Tamoxifen + E2 | 5 | 45 | ± 4.0 |
| This compound + E2 | 5 | 20 | ± 3.0 |
| Fulvestrant + E2 | 5 | 18 | ± 2.8 |
Experimental Protocols
This section outlines a detailed protocol for performing a uterotrophic assay to assess the anti-estrogenic activity of this compound, based on established OECD guidelines and published research.
Materials and Reagents
-
This compound
-
17β-Estradiol (E2)
-
Vehicle (e.g., corn oil, sesame oil, or other appropriate vehicle)
-
Immature female or ovariectomized adult female rodents (rats or mice)
-
Animal balance
-
Analytical balance
-
Gavage needles or subcutaneous injection needles and syringes
-
Dissection tools
-
Necropsy board
Experimental Workflow
Caption: Experimental workflow for the uterotrophic assay with this compound.
Step-by-Step Procedure
-
Animal Model: Utilize either immature female rodents (e.g., rats, approximately 21 days old) or ovariectomized adult female rodents. Allow for an appropriate post-ovariectomy period (e.g., 7-14 days) for uterine regression.
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the start of the study.
-
Grouping and Dosing:
-
Randomly assign animals to treatment groups, with a minimum of 5 animals per group.
-
A typical study to assess anti-estrogenicity would include the following groups:
-
Vehicle Control
-
Estrogen Control (e.g., 17β-Estradiol)
-
Test Item (this compound) + Estrogen
-
Positive Control (e.g., Tamoxifen) + Estrogen
-
-
Prepare fresh dosing solutions daily. This compound can be administered via oral gavage, while E2 is typically administered via subcutaneous injection.
-
-
Administration:
-
Administer the respective treatments to the animals daily for three consecutive days.
-
Record the body weight of each animal daily before dosing.
-
-
Necropsy:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect the uterus, separating it from the cervix and oviducts.
-
Trim any adhering fat and connective tissue.
-
Gently blot the uterus to remove excess fluid and record the wet uterine weight.
-
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for the uterine weights in each group.
-
Analyze the data for statistically significant differences between the groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Dunnett's test). A significant reduction in uterine weight in the "this compound + Estrogen" group compared to the "Estrogen Control" group indicates anti-estrogenic activity.
-
Signaling Pathway
This compound exerts its anti-estrogenic effect by acting as a selective estrogen receptor degrader (SERD). The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of action of this compound as a SERD in uterine cells.
Conclusion
The uterotrophic assay is a robust and reliable in vivo model for characterizing the anti-estrogenic properties of this compound. As a selective estrogen receptor degrader, this compound effectively antagonizes estrogen-mediated uterine growth by promoting the degradation of the estrogen receptor. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the evaluation of this compound and other potential SERDs in drug development.
Application Notes and Protocols for OP-1074 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-1074 is a potent and selective estrogen receptor (ER) degrader (SERD) that exhibits pure antiestrogenic activity.[1][2] It functions by binding to both ERα and ERβ, leading to their degradation and subsequently inhibiting estrogen-stimulated gene transcription and cancer cell proliferation.[1] These characteristics make this compound a valuable tool in research focused on estrogen receptor signaling and a potential therapeutic agent for hormone-dependent cancers. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 457.56 g/mol | [3] |
| Solubility in DMSO | 100 mg/mL (equivalent to 218.55 mM) | [4] |
| Appearance | White to off-white solid | [4] |
| IC50 (Transcription) | 1.6 nM (ERα), 3.2 nM (ERβ) | [1] |
| IC50 (Proliferation) | 6.3 nM (MCF-7 cells), 9.2 nM (CAMA-1 cells) | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is a common starting point for serial dilutions to achieve desired working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonication bath
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Work in a chemical fume hood to minimize inhalation exposure.
-
Weighing this compound:
-
Tare a sterile, pre-labeled microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.58 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 457.56 g/mol = 0.0045756 g = 4.58 mg
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM solution with 4.58 mg of this compound, add 1 mL of DMSO.
-
For optimal dissolution, use freshly opened, anhydrous DMSO, as absorbed moisture can affect solubility.[4]
-
-
Ensuring Complete Dissolution:
-
Cap the tube securely and vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.[4]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
-
For optimal stability, store the solutions under a nitrogen atmosphere and away from moisture.[4]
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced ER degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Estrogen/progestogen Receptor | TargetMol [targetmol.com]
- 4. This compound | Selective ER Degrader (PA-SERD) | MCE [medchemexpress.cn]
OP-1074: Application Notes and Protocols for Estrogen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-1074 is a potent and selective estrogen receptor (ER) degrader, also known as a Protac-SERD (PA-SERD).[1][2][3] It functions as a pure anti-estrogen by disrupting the estrogen receptor alpha (ERα) helix 12, leading to the degradation of both ERα and ERβ.[1][2] This mechanism of action makes this compound a valuable tool for studying the roles of ER signaling in various biological processes and a promising therapeutic candidate for endocrine-resistant breast cancer.[2][4] These application notes provide detailed protocols for utilizing this compound to induce ER degradation in both in vitro and in vivo experimental settings.
Mechanism of Action
This compound is a benzopyran derivative with a stereospecific methyl on the pyrrolidine (B122466) side chain.[2] This specific chemical structure allows it to bind to the estrogen receptor and induce a conformational change that marks the receptor for proteasomal degradation. This targeted degradation of ERα effectively blocks downstream estrogen-driven signaling pathways, inhibiting cell proliferation and tumor growth.[2][5]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced ER degradation.
Caption: Proposed mechanism of this compound-induced ER degradation.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (E2-stimulated transcription) | ERα | 1.6 nM | [1] |
| ERβ | 3.2 nM | [1] | |
| WT ERα | 0.14 ± 0.05 nM | [6] | |
| WT/D538G heterozygous | 0.52 ± 0.63 nM | [6] | |
| IC50 (Cell Proliferation) | MCF-7 | 6.3 nM | [1] |
| CAMA-1 | 9.2 nM | [1] | |
| ERα Degradation | MCF-7 | 49% of vehicle | [7] |
Table 2: In Vivo Activity of this compound in a Tamoxifen-Resistant Xenograft Model
| Animal Model | Treatment | Dosing | Outcome | Reference |
| Ovariectomized athymic nude mice with MCF7/HER2/neu xenografts | This compound | 100 mg/kg, twice daily, oral gavage | Tumor shrinkage | [8] |
| Ovariectomized BALB/c mice | This compound | 100 mg/kg, daily, oral gavage for 3 days | No increase in uterine wet weight | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro ERα Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of ERα protein in breast cancer cell lines following treatment with this compound.
Caption: Western Blot workflow for assessing ERα degradation.
Materials:
-
MCF-7 or CAMA-1 breast cancer cells[5]
-
Cell culture medium (e.g., IMEM) and supplements[7]
-
This compound (stock solution in DMSO)[1]
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate MCF-7 or CAMA-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 100 nM) or vehicle control for 24 hours.[5]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein amounts for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against ERα and a loading control (e.g., β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding β-actin band intensity.
-
Express the results as a percentage of the vehicle-treated control.[7]
-
E2-Stimulated Transcription Assay (Luciferase Reporter Assay)
This protocol is used to measure the ability of this compound to inhibit estrogen-stimulated gene transcription.
Caption: Luciferase reporter assay workflow.
Materials:
-
MCF-7 cells[5]
-
Estrogen-responsive reporter plasmid (e.g., ERE-tk109-Luc)[5]
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
17β-estradiol (E2)[1]
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 24-well plate.
-
-
Co-transfection:
-
Co-transfect the cells with the ERE-tk109-Luc reporter plasmid and a control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound in the presence of 100 pM E2 for 22 hours.[5] Include a vehicle control and an E2-only control.
-
-
Cell Lysis:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
-
Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Normalization and Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Express the results as a percentage of the E2-stimulated control.[5]
-
Calculate the IC50 value by plotting the normalized luciferase activity against the log concentration of this compound.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: In vivo tumor xenograft study workflow.
Materials:
-
MCF7/HER2/neu cells[8]
-
Ovariectomized athymic nude mice[8]
-
Estrogen pellets[8]
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Implant MCF7/HER2/neu cells subcutaneously into the flank of ovariectomized athymic nude mice.
-
Implant estrogen pellets to support initial tumor growth.[8]
-
-
Tumor Growth:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Randomization:
-
Randomize mice into treatment groups (e.g., vehicle, this compound).
-
-
Treatment Administration:
-
Administer this compound (e.g., 100 mg/kg) or vehicle control twice daily via oral gavage.[8]
-
-
Tumor Volume Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Body Weight Monitoring:
-
Monitor the body weight of the animals regularly as an indicator of toxicity.
-
-
Study Endpoint:
-
Continue the study for a predetermined period or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacokinetics, western blotting).[8]
-
-
Data Analysis:
-
Calculate the percent change in tumor volume for each group compared to the start of treatment.[8]
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Conclusion
This compound is a powerful research tool for investigating the consequences of ER degradation in various experimental models. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies. Adherence to these detailed methodologies will ensure reproducible and reliable data, contributing to a deeper understanding of ER signaling and the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Estrogen/progestogen Receptor | TargetMol [targetmol.com]
- 4. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. elifesciences.org [elifesciences.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Assessing the in vivo Efficacy of OP-1074: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-1074 is a novel, orally bioavailable pure antiestrogen (B12405530) that acts as a selective estrogen receptor (ER) degrader (PA-SERD).[1][2] It has demonstrated significant anti-tumor efficacy in preclinical models of endocrine-resistant breast cancer.[1][3] This document provides detailed application notes and protocols for assessing the in vivo efficacy of this compound in two key experimental models: a tamoxifen-resistant breast cancer xenograft model and a uterotrophic assay to confirm its antiestrogenic activity.
The primary mechanism of action of this compound involves its binding to the ligand-binding domain of the estrogen receptor alpha (ERα). This interaction disrupts the conformation of helix 12, which is crucial for coactivator binding, and subsequently leads to the proteasomal degradation of the ERα protein.[4][5] This dual action of antagonizing ER signaling and reducing ER protein levels makes this compound a promising therapeutic agent for ER-positive breast cancers that have developed resistance to traditional endocrine therapies like tamoxifen.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the in vivo efficacy of this compound.
Table 1: Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume Change (%) | Statistical Significance (vs. Fulvestrant) |
| Vehicle Control | - | Oral Gavage | Growth | - |
| Tamoxifen | 100 mg/kg, daily | Oral Gavage | Growth | - |
| Fulvestrant | 100 mg/kg, daily | Subcutaneous | Shrinkage | - |
| This compound | 100 mg/kg, twice daily | Oral Gavage | Significant Shrinkage | p < 0.05[4] |
Data adapted from studies on tamoxifen-resistant MCF7/HER2/neu xenografts in ovariectomized athymic nude mice.[4]
Table 2: Uterotrophic and Anti-Uterotrophic Activity of this compound
| Treatment Group | Dosage | Administration Route | Mean Uterine Wet Weight (mg) | Agonist/Antagonist Effect |
| Vehicle Control | - | Oral Gavage | Baseline | - |
| Estradiol (E2) | 0.1 µg/mL | Subcutaneous | Increased | Agonist |
| Tamoxifen | 50 mg/kg, daily | Oral Gavage | Increased | Agonist |
| This compound | 100 mg/kg, daily | Oral Gavage | Baseline | No Agonist Activity |
| E2 + this compound | As above | As above | Baseline | Antagonist |
Data based on uterotrophic assays in ovariectomized BALB/c mice.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the xenograft study.
Caption: Mechanism of this compound action on the Estrogen Receptor signaling pathway.
Caption: Experimental workflow for the in vivo xenograft efficacy study.
Experimental Protocols
Protocol 1: Tamoxifen-Resistant Breast Cancer Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in a tamoxifen-resistant human breast cancer xenograft model.
Materials:
-
Animals: 4-6 week old female ovariectomized athymic nude mice.
-
Cell Line: Tamoxifen-resistant ER+ breast cancer cells (e.g., MCF7/HER2/neu).
-
Estrogen Pellets: 17β-estradiol pellets (e.g., 0.72 mg, 60-day release) for initial tumor establishment.
-
This compound: Powder form.
-
Vehicle for this compound: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Control Compounds: Tamoxifen, Fulvestrant.
-
Matrigel: (Optional, for cell suspension).
-
Calipers: For tumor measurement.
-
Standard animal housing and surgical supplies.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the study.
-
Estrogen Pellet Implantation: Subcutaneously implant a 17β-estradiol pellet in each mouse to support initial tumor growth.[7]
-
Cell Preparation and Implantation:
-
Culture the tamoxifen-resistant breast cancer cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[7]
-
-
Tumor Growth Monitoring:
-
Monitor mice for tumor development.
-
Once tumors are palpable, measure tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When mean tumor volume reaches approximately 150-200 mm³, randomize mice into treatment groups (n ≥ 10 per group).[3]
-
Prepare this compound in the vehicle at the desired concentration.
-
Administer treatments as per the study design (e.g., this compound at 100 mg/kg twice daily via oral gavage).
-
-
Endpoint and Data Collection:
-
Continue treatment and tumor monitoring for the duration of the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of animal morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Protocol 2: Uterotrophic Assay in Ovariectomized Mice
This assay is used to determine the estrogenic (agonist) or anti-estrogenic (antagonist) activity of a compound in vivo.
Materials:
-
Animals: Immature (e.g., 20-22 days old) or adult ovariectomized female mice (e.g., BALB/c). If using adult mice, allow at least 14 days for uterine regression after ovariectomy.
-
This compound: Powder form.
-
Vehicle: Appropriate for the chosen route of administration (e.g., corn oil for subcutaneous injection, 0.5% methylcellulose for oral gavage).
-
Positive Control: 17β-estradiol (E2).
-
Reference Compound: Tamoxifen.
-
Standard animal housing and necropsy supplies.
Procedure:
-
Animal Preparation and Acclimatization:
-
Acclimatize animals for at least 5 days.
-
For adult mice, perform ovariectomy and allow for uterine regression.
-
-
Dosing:
-
Randomize animals into treatment groups (n ≥ 6 per group).[8]
-
Administer the test compound (this compound), vehicle, positive control (E2), and reference compound daily for three consecutive days via the chosen route (e.g., oral gavage or subcutaneous injection).[8][9]
-
For antagonist assessment, a group will receive E2 in combination with this compound.
-
-
Necropsy and Uterine Weight Measurement:
-
Approximately 24 hours after the last dose, euthanize the mice.[8]
-
Carefully dissect the uterus, trimming away any adhering fat and connective tissue.
-
Blot the uterus to remove excess fluid and record the wet weight.
-
-
Data Analysis:
-
Calculate the mean uterine weight for each treatment group.
-
An increase in uterine weight compared to the vehicle control indicates estrogenic (agonist) activity.
-
A lack of increase in uterine weight indicates no agonist activity.
-
Inhibition of the E2-induced increase in uterine weight indicates anti-estrogenic (antagonist) activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An epigenomic approach to therapy for tamoxifen-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual-mechanism estrogen receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. oecd.org [oecd.org]
- 9. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing OP-1074 Dosage for Cell Proliferation Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing OP-1074 to inhibit cell proliferation in experimental settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying signaling pathways.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound dosage for cell proliferation inhibition.
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Improper mixing of this compound: Compound not uniformly distributed in the media. | 1. Ensure thorough mixing of the cell suspension before and during plating. Use a calibrated multichannel pipette for seeding. 2. Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Vortex the stock solution and dilutions of this compound before adding to the wells. Mix the plate gently by tapping after adding the compound. |
| Low or no inhibition of cell proliferation | 1. Sub-optimal this compound concentration: The dosage range is too low to elicit a response. 2. Cell line insensitivity: The selected cell line may not express sufficient levels of Estrogen Receptor Alpha (ERα). 3. Degradation of this compound: Improper storage or handling of the compound. | 1. Perform a broad-range dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the effective concentration range. 2. Confirm ERα expression in your cell line using Western blot or qPCR. Select ERα-positive cell lines such as MCF-7 or CAMA-1 for your experiments. 3. Store this compound according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. |
| High levels of cell death at all concentrations | 1. Solvent toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve this compound. 2. This compound concentration too high: The chosen dose range is cytotoxic. | 1. Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (media with solvent only) in your experimental setup. 2. Start with a much lower concentration range in your dose-response experiments. |
| Inconsistent results between experiments | 1. Variation in cell passage number: Cells at different passage numbers can exhibit altered growth rates and drug sensitivity. 2. Inconsistent incubation times: Variation in the duration of cell seeding, drug treatment, or assay development. 3. Reagent variability: Differences in batches of media, serum, or assay reagents. | 1. Use cells within a consistent and defined passage number range for all experiments. 2. Standardize all incubation times throughout the experimental workflow. 3. Use the same lot of reagents for the duration of a study whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pure antiestrogen (B12405530) and a selective estrogen receptor degrader (PA-SERD).[1][2] It functions by binding to the estrogen receptor alpha (ERα), disrupting its conformation, specifically helix 12, which leads to the degradation of the receptor.[1][2] This prevents estrogen-mediated signaling pathways that are crucial for the proliferation of ERα-positive cancer cells.
Q2: Which cell lines are most suitable for studying the anti-proliferative effects of this compound?
A2: ERα-positive breast cancer cell lines are the most appropriate models. Commonly used and well-characterized cell lines include MCF-7 and CAMA-1. It is advisable to verify the ERα status of your chosen cell line before initiating experiments.
Q3: What is the expected effective concentration range for this compound in cell proliferation assays?
A3: this compound has been shown to inhibit E2-stimulated transcription in the low nanomolar range. For cell proliferation assays, a dose-response experiment is recommended to determine the IC50 (the concentration that inhibits 50% of cell proliferation) for your specific cell line and experimental conditions. A starting range of 0.1 nM to 1 µM is a reasonable starting point for many ERα-positive cell lines.
Q4: How long should I treat the cells with this compound?
A4: The optimal treatment duration can vary depending on the cell line's doubling time and the specific assay being used. A common treatment period for cell proliferation assays is 72 hours. However, it is recommended to perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal endpoint for your experimental system.
Q5: Can I use this compound in combination with other anti-cancer agents?
A5: Yes, investigating the synergistic or additive effects of this compound with other targeted therapies or chemotherapeutic agents is a valid research direction, particularly in the context of overcoming drug resistance. Standard drug combination analysis methods, such as the Chou-Talalay method, can be used to assess synergy.
Data Presentation: Anti-proliferative Activity of this compound
The following table summarizes the reported anti-proliferative activity of this compound in ERα-positive breast cancer cell lines. Note that specific IC50 values for cell proliferation are not extensively published, but the compound is known to be highly potent.
| Cell Line | Receptor Status | Reported Anti-proliferative Potency | Reference |
| MCF-7 | ERα-positive, PR-positive | Potent inhibition of E2-stimulated transcription in the low nanomolar range. | [2] |
| CAMA-1 | ERα-positive, PR-positive | Potent inhibition of E2-stimulated proliferation. | [2] |
Researchers should experimentally determine the precise IC50 value for their specific cell line and assay conditions.
Experimental Protocols
Detailed Protocol for MTT Cell Proliferation Inhibition Assay
This protocol outlines the steps for determining the dose-dependent effect of this compound on the proliferation of adherent breast cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
ERα-positive breast cancer cells (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium with solubilization solution only) from all other readings.
-
Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control using the following formula: % Inhibition = (1 - (Absorbance of Treated Cells / Absorbance of Vehicle Control)) * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis software.
-
Mandatory Visualizations
Caption: this compound mechanism of action on ERα signaling pathways.
Caption: Experimental workflow for optimizing this compound dosage.
References
Technical Support Center: Stereospecific Synthesis of OP-1074
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of OP-1074. Our aim is to address specific issues that may be encountered during experimentation, with a focus on achieving high stereoselectivity and purity.
Frequently Asked Questions (FAQs)
Q1: What is the critical stereochemical feature of this compound and why is it important?
A1: The crucial stereochemical feature of this compound is the specific stereoisomer of the methyl-substituted pyrrolidine (B122466) side chain. Research has shown that a stereospecific methyl group on this pyrrolidine ring is essential for the compound's potent and pure antiestrogenic activity.[1][2] This specific three-dimensional arrangement is critical for its mechanism of action, which involves the disruption of the estrogen receptor alpha (ERα) helix 12, leading to its degradation.
Q2: What is the synthetic strategy to introduce the key stereocenter in the pyrrolidine ring of this compound?
A2: The stereocenter in the pyrrolidine side chain is typically introduced by using a chiral building block during the synthesis. The most direct approach involves the use of an enantiomerically pure starting material, such as (3R)-3-methylpyrrolidine or a derivative thereof. This chiral amine is then coupled to the benzopyran core of the molecule in a later synthetic step.
Q3: What are the main challenges in the stereospecific synthesis of this compound?
A3: The primary challenges in the stereospecific synthesis of this compound include:
-
Controlling Diastereoselectivity: The benzopyran core of this compound already contains stereocenters. The coupling of the chiral pyrrolidine side chain can lead to the formation of diastereomers, which may be difficult to separate.
-
Purification of Stereoisomers: Due to their similar physical and chemical properties, the separation of diastereomers and enantiomers can be challenging, often requiring specialized chromatographic techniques.
-
Epimerization: Under certain reaction conditions (e.g., harsh pH or high temperatures), there is a risk of epimerization at one or more stereocenters, which would lead to a loss of stereochemical purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity in the Coupling Step | 1. Non-optimized reaction conditions (temperature, solvent, base).2. Steric hindrance from protecting groups on the benzopyran core.3. Use of a racemic or poorly defined chiral pyrrolidine starting material. | 1. Screen different solvents, bases, and reaction temperatures to find the optimal conditions for diastereoselectivity.2. Consider using alternative protecting groups that are less sterically demanding.3. Ensure the enantiomeric purity of the (3R)-3-methylpyrrolidine starting material is >99% ee. |
| Difficult Separation of Diastereomers | 1. Similar polarity of the diastereomers.2. Co-elution in standard chromatography systems. | 1. Employ chiral chromatography (e.g., with a chiral stationary phase) for analytical and preparative separations.2. Explore different solvent systems in normal and reverse-phase chromatography to maximize separation.3. Consider derivatization of the diastereomeric mixture to improve separation, followed by removal of the derivatizing group. |
| Presence of Epimers in the Final Product | 1. Harsh deprotection conditions (e.g., strong acid or base).2. Elevated temperatures during reaction or work-up. | 1. Use milder deprotection conditions. For example, if a base-labile protecting group is used, screen weaker bases or shorter reaction times.2. Maintain reactions and work-up procedures at controlled, lower temperatures. |
| Incomplete Reaction in the Coupling Step | 1. Inefficient activation of the coupling partner.2. Poor solubility of reactants. | 1. Use a more effective coupling agent or increase its stoichiometry.2. Screen different solvents or solvent mixtures to improve the solubility of all reactants. |
Experimental Protocols
Protocol 1: Stereoselective Coupling of (3R)-3-methylpyrrolidine to the Benzopyran Core (Illustrative)
This is a generalized protocol and may require optimization for the specific this compound precursor.
-
Reactant Preparation: Dissolve the benzopyran precursor (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Pyrrolidine: Add (3R)-3-methylpyrrolidine hydrochloride (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 3.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexanes. If diastereomers are present, further purification by chiral HPLC may be necessary.
Visualizations
Caption: A generalized workflow for the stereospecific synthesis of this compound.
Caption: A decision tree for troubleshooting low diastereoselectivity in the synthesis.
References
Technical Support Center: Improving OP-1074 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of OP-1074 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a selective estrogen receptor degrader (SERD) that has shown efficacy in shrinking tumors in tamoxifen-resistant xenograft models.[1][2][3] Like many potent, orally bioavailable drugs, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility can lead to challenges in achieving consistent and adequate drug exposure in animal models, potentially impacting the reliability of preclinical efficacy and safety data.
Q2: What are the general strategies for improving the solubility of poorly water-soluble drugs like this compound for oral administration?
A2: Several strategies can be employed to formulate poorly soluble compounds for oral delivery in preclinical studies. These include:
-
Co-solvents: Utilizing water-miscible organic solvents to increase the drug's solubility in the vehicle.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in an aqueous environment.
-
Suspending Agents: Using viscosity-enhancing agents to create a stable suspension of the drug particles in the vehicle, preventing them from settling.
-
Lipid-Based Formulations: Dissolving the drug in oils or lipid-based excipients to enhance its absorption.
-
Amorphous Solid Dispersions: Creating a formulation where the drug is in a non-crystalline, amorphous state, which generally has higher solubility than the crystalline form.
Q3: Is there a recommended starting formulation for this compound for oral gavage in mice?
A3: While the exact vehicle used in published in vivo studies with this compound is not always detailed[1][2], a common and effective vehicle for administering poorly soluble compounds in tamoxifen-resistant breast cancer models is a suspension containing a surfactant and a suspending agent. A recommended starting formulation would be a suspension of this compound in an aqueous vehicle containing 0.5% (w/v) carboxymethylcellulose (CMC) and 0.2% (v/v) Tween 80 .[4]
Q4: How does this compound exert its therapeutic effect?
A4: this compound is a selective estrogen receptor (ER) degrader (SERD). It competitively binds to the estrogen receptor, leading to a conformational change in the receptor protein. This altered conformation is recognized by the cell's protein degradation machinery, leading to the destruction of the estrogen receptor. By degrading the ER, this compound effectively blocks estrogen signaling, which is a key driver of growth in many breast cancers.[5][6]
Troubleshooting Guide: Oral Gavage of this compound Formulations
This guide provides solutions to common problems encountered during the preparation and administration of this compound suspensions for oral gavage.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Dosing | - Inaccurate weighing of this compound powder.- Non-homogenous suspension (drug particles have settled). | - Use a calibrated analytical balance for weighing.- Ensure continuous and vigorous stirring (e.g., with a magnetic stirrer) of the suspension immediately before and during dose aspiration.- Administer the dose immediately after drawing it into the syringe. |
| Formulation Clogging the Gavage Needle | - Large particle size of the this compound powder.- Agglomeration of drug particles in the suspension. | - If possible, consider micronizing the this compound powder to reduce particle size.- Ensure the suspension is well-mixed and visually free of large agglomerates before drawing it into the syringe.- Use a gavage needle with an appropriate gauge for the suspension viscosity. |
| Precipitation of this compound in the Dosing Syringe | - Limited stability of the compound in the chosen vehicle.- Use of a co-solvent for initial dissolution followed by dilution in an aqueous vehicle. | - Prepare the formulation fresh daily.- If a co-solvent is necessary for initial wetting, add it to the aqueous vehicle containing the suspending agent and surfactant while stirring vigorously to prevent shock precipitation.- Consider alternative vehicle systems if precipitation persists. |
| High Variability in In Vivo Pharmacokinetic Data | - Inconsistent formulation properties.- Physiological variability in animal models.- Issues with the oral gavage procedure. | - Standardize the formulation preparation protocol.- Standardize experimental conditions for the animals (e.g., fasting times).- Ensure all personnel are properly trained and consistent in their oral gavage technique. |
| Animal Distress During or After Dosing | - Improper restraint technique.- Incorrect placement of the gavage needle (e.g., in the trachea).- Administration of too large a volume. | - Use proper and gentle restraint techniques.- Ensure the gavage needle is correctly inserted into the esophagus.- Adhere to recommended maximum oral gavage volumes for the specific animal model (e.g., typically 10 mL/kg for mice).[7][8] |
Experimental Protocols
Protocol for Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle of 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.2% (v/v) Tween 80 in sterile water. This concentration is suitable for a 100 mg/kg dose in a mouse with a dosing volume of 10 mL/kg.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker, add approximately 80% of the final required volume of sterile water.
-
While stirring with a magnetic stir bar, slowly add the required amount of CMC to make a 0.5% (w/v) solution (e.g., 0.5 g of CMC for a final volume of 100 mL).
-
Continue stirring until the CMC is fully dissolved and the solution is clear and uniform. This may take some time.
-
Add the required amount of Tween 80 to make a 0.2% (v/v) solution (e.g., 0.2 mL of Tween 80 for a final volume of 100 mL).
-
Stir until the Tween 80 is completely dispersed.
-
Add sterile water to reach the final desired volume and stir to mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder to achieve a final concentration of 10 mg/mL.
-
In a separate sterile container, add a small volume of the prepared vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Place the suspension on a magnetic stir plate and stir continuously until dosing.
-
-
Dose Administration:
-
Immediately before dosing each animal, ensure the suspension is homogenous by vortexing or continuous stirring.
-
Quickly draw the calculated dose volume into an appropriately sized syringe fitted with a gavage needle.
-
Administer the dose to the animal via oral gavage.
-
Quantitative Data Summary: Example Formulation Components
| Component | Function | Typical Concentration Range | Example Formulation (100 mL) |
| This compound | Active Pharmaceutical Ingredient | Dose-dependent | 1.0 g (for 10 mg/mL) |
| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5% - 2.0% (w/v) | 0.5 g |
| Tween 80 | Surfactant/Wetting Agent | 0.1% - 1.0% (v/v) | 0.2 mL |
| Sterile Water | Vehicle | q.s. to final volume | q.s. to 100 mL |
Visualizations
Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).
Caption: Experimental workflow for the preparation and administration of this compound for in vivo studies.
Caption: Logical troubleshooting workflow for common this compound formulation issues.
References
- 1. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. dovepress.com [dovepress.com]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: OP-1074 Stability and Storage
Important Notice: Publicly available information regarding the specific chemical stability, recommended storage conditions, and degradation pathways of OP-1074 is limited. The following technical support guide is based on general best practices for handling and storing research compounds. It is crucial to consult the manufacturer's or supplier's specific product information sheet for the most accurate and up-to-date recommendations. For research and drug development purposes, it is highly recommended that users perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: While specific manufacturer's guidelines should always be followed, solid chemical compounds are typically best stored in a cool, dry, and dark environment. A desiccator at room temperature or a refrigerator (2-8 °C), protected from light, is a common practice. Ensure the container is tightly sealed to prevent moisture absorption.
Q2: How should I store solutions of this compound?
A2: For solutions, it is generally recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. A vendor of this compound suggests that once a solution is prepared, it should be aliquoted and stored to prevent inactivation from such cycles.[1] Store these aliquots at -20 °C or -80 °C for long-term storage. Before use, allow the aliquot to thaw completely and come to room temperature.
Q3: Is this compound sensitive to light?
A3: Many complex organic molecules exhibit some level of photosensitivity. While specific data for this compound is not available, it is a prudent laboratory practice to protect the solid compound and its solutions from light.[2][3] Use amber vials or wrap containers in aluminum foil.
Q4: What solvents are suitable for dissolving this compound?
A4: The solubility of this compound will depend on the specific salt form and purity. According to one supplier, this compound is soluble in DMSO. For in vivo studies or cell culture, ensure the final concentration of the solvent is compatible with your experimental system and does not cause toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Instability in the experimental media. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture. 2. Prepare fresh aliquots from a new vial of solid compound. 3. Perform a stability study of this compound in your specific experimental buffer or media. |
| Precipitation of the compound in solution | 1. The concentration exceeds the solubility limit in the chosen solvent. 2. The temperature of the solution has decreased, reducing solubility. 3. The compound is degrading into less soluble products. | 1. Gently warm the solution and vortex. If precipitation persists, consider preparing a more dilute stock solution. 2. Ensure the solution is maintained at a temperature that supports solubility. 3. Prepare a fresh solution from solid material. |
| Inconsistent experimental results | 1. Inconsistent concentration of this compound due to degradation or precipitation. 2. Variability in handling and preparation of the compound. | 1. Ensure proper storage and handling. Use freshly prepared solutions for critical experiments. 2. Develop and adhere to a standardized protocol for preparing and using this compound solutions. |
Stability Data Summary
No quantitative stability data for this compound is publicly available. The table below is a template that researchers can use to summarize their internal stability study results.
| Condition | Duration | Parameter | Specification | Result |
| Solid State | ||||
| 25 °C / 60% RH | (e.g., 3 months) | Appearance | (e.g., White to off-white powder) | |
| Purity (HPLC) | (e.g., ≥98.0%) | |||
| 40 °C / 75% RH | (e.g., 1 month) | Appearance | (e.g., White to off-white powder) | |
| Purity (HPLC) | (e.g., ≥98.0%) | |||
| Solution State (in DMSO) | ||||
| -20 °C | (e.g., 6 months) | Purity (HPLC) | (e.g., ≥98.0%) | |
| 4 °C | (e.g., 1 month) | Purity (HPLC) | (e.g., ≥98.0%) | |
| Room Temperature | (e.g., 24 hours) | Purity (HPLC) | (e.g., ≥98.0%) |
Experimental Protocols
Protocol: General Stability-Indicating HPLC Method Development
This is a general protocol for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound. Specific parameters will need to be optimized.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: Develop a gradient that provides good separation of the parent peak from any potential degradation products (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined by a UV scan).
-
Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies. Expose this compound to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products. The HPLC method should be able to resolve the this compound peak from all induced degradation peaks.
Visualizations
References
Technical Support Center: Overcoming Resistance to OP-1074 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective estrogen receptor degrader (SERD), OP-1074.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Q1: My estrogen receptor-positive (ER+) breast cancer cells show reduced sensitivity to this compound in a cell viability assay compared to published data. What are the potential causes and how can I troubleshoot this?
Possible Causes and Solutions:
-
Cell Line Integrity:
-
High Passage Number: Cells at high passage numbers can undergo phenotypic drift. Always use low-passage, authenticated cells for your experiments.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma contamination.
-
-
Experimental Conditions:
-
Serum and Phenol (B47542) Red: Standard fetal bovine serum (FBS) contains estrogenic compounds, and phenol red in culture media can act as a weak estrogen agonist. For at least 48-72 hours prior to and during the experiment, culture your cells in phenol red-free medium supplemented with charcoal-stripped FBS to remove endogenous steroids.
-
Drug Potency: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
-
Underlying Resistance Mechanisms:
-
Pre-existing Resistance: The specific clone of the cell line you are using might have inherent resistance. Consider acquiring a new stock of the cell line from a reputable cell bank.
-
Acquired Resistance: If you are developing a resistant cell line, intermittent or increasing concentrations of this compound over several weeks to months can lead to the outgrowth of resistant clones.
-
Q2: I am not observing the expected level of ERα degradation with this compound treatment in my Western blot analysis. What should I check?
Possible Causes and Solutions:
-
Experimental Protocol:
-
Lysis Buffer: Ensure you are using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation during sample preparation.
-
Antibody Quality: The primary antibody against ERα may not be optimal. Validate your antibody and consider trying a different, validated antibody. Also, ensure the secondary antibody is appropriate and not expired.
-
Loading Control: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
-
Treatment Conditions:
-
Treatment Duration and Concentration: ERα degradation is time and concentration-dependent. Perform a time-course (e.g., 4, 8, 16, 24 hours) and dose-response (e.g., 1, 10, 100 nM) experiment to determine the optimal conditions for ERα degradation in your specific cell line.
-
-
Cellular Mechanisms:
-
Proteasome Inhibition: this compound-mediated ERα degradation is dependent on the proteasome. If you are co-treating with other drugs, ensure they do not inhibit proteasome function. As a positive control, you can co-treat with a proteasome inhibitor (e.g., MG132), which should rescue ERα from degradation.
-
Q3: In my Estrogen Response Element (ERE) luciferase reporter assay, I see high basal activity and incomplete suppression by this compound. What could be the issue?
Possible Causes and Solutions:
-
Constitutive ERα Activity:
-
ESR1 Mutations: Your cells may harbor activating mutations in the ESR1 gene (e.g., Y537S, D538G), which can lead to ligand-independent ERα activity. Sequence the ESR1 gene in your cell line to check for such mutations. While this compound is effective against some ESR1 mutants, very high constitutive activity might require higher concentrations or longer treatment times for complete suppression.
-
Crosstalk with Growth Factor Signaling: Pathways like PI3K/AKT/mTOR can phosphorylate and activate ERα independently of estrogen.[1][2] If you suspect this, you can co-treat with inhibitors of these pathways.
-
-
Experimental Setup:
-
Hormone Deprivation: Ensure complete removal of estrogenic compounds from the culture medium by using phenol red-free medium and charcoal-stripped serum for an adequate period before the assay.
-
Reporter Construct: Verify the integrity of your ERE-luciferase reporter construct.
-
-
Workflow for Troubleshooting ERE Reporter Assay:
Caption: Troubleshooting workflow for high basal ERE reporter activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a pure anti-estrogen and a selective ER degrader (PA-SERD).[3][4] It acts as a competitive antagonist of the estrogen receptor (ER) and induces its degradation through the proteasome pathway.[5] By degrading ERα, this compound effectively shuts down estrogen-driven signaling pathways that promote the growth of ER+ breast cancer cells.
Q2: What are the known mechanisms of resistance to SERDs like this compound?
The primary mechanisms of resistance to SERDs in ER+ breast cancer include:
-
ESR1 Gene Mutations: Acquired mutations in the ligand-binding domain of the ESR1 gene can lead to a constitutively active ERα that no longer requires estrogen for its function.[6]
-
Activation of Bypass Signaling Pathways: Cancer cells can become less dependent on ER signaling by upregulating alternative growth factor receptor pathways, most notably the PI3K/AKT/mTOR and MAPK pathways.[1][7] These pathways can promote cell survival and proliferation even when ERα is blocked or degraded.
-
Altered Cell Cycle Regulation: Changes in the expression or function of cell cycle proteins, such as cyclin D1 and CDK4/6, can contribute to resistance.[8]
Q3: Is this compound effective against cancer cells that are resistant to other endocrine therapies like tamoxifen?
Yes, preclinical studies have shown that this compound is effective in shrinking tumors in tamoxifen-resistant xenograft models.[3][4][9] This is because its mechanism of action, ERα degradation, is distinct from that of selective estrogen receptor modulators (SERMs) like tamoxifen, which only block ERα activity.
Q4: How can resistance to this compound be overcome in a research setting?
Based on the known resistance mechanisms, several strategies can be explored:
-
Combination Therapy: Combining this compound with inhibitors of key bypass signaling pathways can be effective. For example, co-treatment with a PI3K inhibitor (like alpelisib) or a CDK4/6 inhibitor (like palbociclib) could potentially restore sensitivity.[8][10]
-
Targeting Downstream Effectors: If resistance is mediated by pathways downstream of ER, targeting those specific nodes may be a viable strategy.
-
Signaling Pathways Implicated in SERD Resistance:
Caption: Key signaling pathways involved in resistance to this compound.
Quantitative Data
Table 1: In Vitro Activity of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | This compound IC₅₀ (nM) | Reference |
| MCF-7 | ERE-tk109-Luc Reporter | E2-stimulated transcription | 1.6 | [11] |
| CAMA-1 | ERE-tk109-Luc Reporter | E2-stimulated transcription | 3.2 | [11] |
| MCF-7 | Cell Proliferation | Inhibition of E2-stimulated growth | 6.3 | [11] |
| CAMA-1 | Cell Proliferation | Inhibition of E2-stimulated growth | 9.2 | [11] |
Experimental Protocols
Protocol 1: Western Blot for this compound-Mediated ERα Degradation
This protocol allows for the direct measurement of ERα protein levels following treatment with this compound.[12][13]
Materials:
-
ER+ breast cancer cells (e.g., MCF-7)
-
Phenol red-free culture medium with charcoal-stripped FBS
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed ER+ breast cancer cells in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-ERα and anti-loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Protocol 2: Estrogen Response Element (ERE) Luciferase Reporter Assay
This assay measures the transcriptional activity of ERα in response to treatment.[14]
Materials:
-
ER+ breast cancer cells (e.g., T47D)
-
ERE Luciferase Reporter Lentivirus or plasmid
-
Phenol red-free culture medium with charcoal-stripped FBS
-
This compound
-
17β-Estradiol (E2)
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Transduction/Transfection:
-
Seed cells in a 96-well plate.
-
Transduce with ERE Luciferase Reporter Lentivirus or transfect with an ERE luciferase reporter plasmid.
-
Allow cells to recover and express the reporter (typically 48-72 hours).
-
-
Hormone Deprivation and Treatment:
-
Replace the medium with phenol red-free medium containing charcoal-stripped FBS for at least 24 hours.
-
Pre-treat cells with desired concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Stimulate the cells with a constant concentration of 17β-Estradiol (e.g., 1 nM) in the presence of this compound. Include "unstimulated" and "E2-only" controls.
-
Incubate for 24 hours.
-
-
Luminescence Measurement:
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 15-30 minutes.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity of treated samples to the "E2-only" control.
-
Plot the results to determine the inhibitory effect of this compound on ERα transcriptional activity.
-
References
- 1. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PI3K/Akt signaling and hormone resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 7. The Biological Roles and Clinical Applications of the PI3K/AKT Pathway in Targeted Therapy Resistance in HER2-Positive Breast Cancer: A Comprehensive Review [mdpi.com]
- 8. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medpagetoday.com [medpagetoday.com]
- 11. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Troubleshooting OP-1074 Western Blot for ERα Degradation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing OP-1074 to study Estrogen Receptor Alpha (ERα) degradation via Western blot.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ERα degradation?
This compound is a pure antiestrogen (B12405530) and a selective ER degrader (PA-SERD). It functions by binding to the ligand-binding domain of ERα, which disrupts the conformation of helix 12. This conformational change marks the ERα protein for recognition by the cellular ubiquitin-proteasome system, leading to its subsequent degradation.
Q2: What are the expected results of a successful this compound treatment on ERα levels in a Western blot?
A successful experiment will show a dose-dependent decrease in the intensity of the ERα band in cell lysates treated with this compound compared to the vehicle control. At a concentration of 100 nM for 24 hours in MCF-7 cells, this compound has been shown to reduce ERα expression to approximately 49% of the vehicle control.
Q3: I am not seeing any degradation of ERα after this compound treatment. What are the possible causes?
There are several potential reasons for the lack of observable ERα degradation:
-
Suboptimal Cell Health: Ensure cells are healthy and not overgrown before treatment.
-
Incorrect this compound Concentration or Incubation Time: Verify the concentration of your this compound stock solution and optimize the treatment duration. A 24-hour incubation with 100 nM this compound is a good starting point for cell lines like MCF-7 and CAMA-1.
-
Ineffective Cell Lysis: Use a lysis buffer containing protease inhibitors to prevent protein degradation during sample preparation.
-
Poor Antibody Performance: Your primary antibody may not be sensitive enough or may not recognize the ERα protein effectively. Validate your ERα antibody with a positive control (e.g., lysate from untreated ERα-positive cells) and a negative control (e.g., lysate from ERα-negative cells).
-
Issues with Western Blot Protocol: Review your Western blot protocol for potential errors in protein transfer, antibody incubation, or signal detection.
Q4: The ERα band in my control lane is very weak or absent. What should I do?
-
Confirm Cell Line ERα Expression: Ensure you are using a cell line that expresses ERα, such as MCF-7 or T47D.
-
Increase Protein Loading: Load a higher amount of total protein (20-30 µg is a common range) onto the gel.
-
Optimize Antibody Dilution: The primary antibody concentration may be too low. Perform a titration to find the optimal dilution.
-
Check for Protein Degradation: Use fresh lysis buffer with protease inhibitors and keep samples on ice.
Q5: I am observing multiple bands in my Western blot. How can I resolve this?
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for validation data and consider using a monoclonal antibody for higher specificity.
-
Protein Isoforms or Modifications: ERα can exist in different isoforms or have post-translational modifications that result in bands of different molecular weights.
-
Sample Degradation: Proteolysis during sample preparation can lead to smaller, non-specific bands. Always use protease inhibitors.
-
Reduce Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding.
Quantitative Data Summary
The following table summarizes the quantitative data on ERα degradation induced by this compound and the benchmark SERD, fulvestrant, in MCF-7 cells after a 24-hour treatment.
| Compound | Concentration | Cell Line | ERα Expression (% of Vehicle) | Reference |
| This compound | 100 nM | MCF-7 | 49% | |
| Fulvestrant | 100 nM | MCF-7 | 28% |
Experimental Protocols
Detailed Methodology for this compound Treatment and Western Blot Analysis of ERα Degradation
This protocol outlines the steps for treating breast cancer cells with this compound and subsequently analyzing ERα protein levels via Western blotting.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, CAMA-1)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) supplemented with protease inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate MCF-7 or CAMA-1 cells and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., a dose-response from 1 nM to 1000 nM). Include a vehicle-only control (DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to achieve adequate protein separation.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Technical Support Center: OP-1074 Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OP-1074 in mouse models. The information is intended for scientists and drug development professionals to address potential issues during experimentation.
Troubleshooting Guides
This section addresses specific problems that may be encountered during in vivo studies with this compound.
1. Issue: Unexpected Weight Loss or Reduced Food Intake
-
Possible Cause 1: Vehicle Intolerance. The vehicle used for oral gavage may be causing gastrointestinal upset.
-
Troubleshooting Steps:
-
Administer a vehicle-only control to a separate group of mice to assess its effects on body weight and food consumption.
-
Consider alternative, well-tolerated vehicles if the initial vehicle is causing adverse effects.
-
-
-
Possible Cause 2: Compound-Related Aptyalia or Malaise. Although reportedly well-tolerated, high doses or specific mouse strains might exhibit sensitivity.
-
Troubleshooting Steps:
-
Temporarily reduce the dose of this compound to see if weight loss stabilizes.
-
Ensure proper hydration of the animals.
-
Monitor for other signs of distress such as lethargy or ruffled fur.
-
If the effect persists, a dose-response study for toxicity may be necessary.
-
-
2. Issue: Lack of Efficacy in Tumor Xenograft Model
-
Possible Cause 1: Suboptimal Dosing or Bioavailability. The administered dose may not be sufficient to achieve therapeutic concentrations at the tumor site.
-
Troubleshooting Steps:
-
Verify the formulation and concentration of this compound.
-
Ensure accurate oral gavage technique.
-
Consider increasing the dose or dosing frequency, based on tolerability studies. A study has shown efficacy at 100 mg/kg twice daily by oral gavage.
-
If possible, perform pharmacokinetic analysis to determine plasma and tumor concentrations of this compound.
-
-
-
Possible Cause 2: Estrogen-Independent Tumor Growth. The tumor model may not be dependent on the estrogen receptor (ER) signaling pathway.
-
Troubleshooting Steps:
-
Confirm the ER-positive status of your cancer cell line or patient-derived xenograft.
-
Consider performing in vitro studies to confirm the sensitivity of your tumor cells to this compound.
-
-
3. Issue: Skin Lesions or Irritation at Injection Site (for subcutaneous administration)
-
Possible Cause 1: Formulation Irritancy. The vehicle or the pH of the formulation may be causing local irritation.
-
Troubleshooting Steps:
-
Ensure the pH of the formulation is within a physiologically tolerated range.
-
Consider alternative, less irritating vehicles.
-
Rotate the injection sites.
-
-
-
Possible Cause 2: High Concentration or Volume of Injection.
-
Troubleshooting Steps:
-
Decrease the concentration and increase the volume (within acceptable limits for subcutaneous injection in mice) to reduce the irritant effect of the compound at a single point.
-
If a high dose is required, consider splitting the dose into two separate injections at different sites.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the reported tolerability of this compound in mice?
A1: In a tamoxifen-resistant xenograft mouse model, this compound administered at a dose of 100 mg/kg twice daily by oral gavage was reported to be well-tolerated, with no adverse effects on the behavior or body weight of the mice.
Q2: Are there any known organ-specific toxicities of this compound in mice?
A2: Currently, there is no publicly available data from dedicated toxicology studies of this compound detailing organ-specific toxicities. However, as a pure antiestrogen, it is not expected to have the agonistic effects on the uterus that are seen with some selective estrogen receptor modulators (SERMs). A uterotrophic assay in ovariectomized BALB/c mice confirmed that this compound did not lead to an increase in uterine wet weight.
Q3: What are the expected class-related side effects for Selective Estrogen Receptor Degraders (SERDs)?
A3: While specific preclinical data for this compound is limited, clinical data from other oral SERDs in humans have shown them to be generally well-tolerated. The most common side effects observed in humans include mild (grade 1-2) nausea, fatigue, joint pain (arthralgia), and hot flushes[1]. Researchers should be aware of these potential class-related effects and monitor for any analogous symptoms in mice, such as changes in activity levels or signs of discomfort.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor alpha (ERα) and induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the total cellular levels of ERα, thereby inhibiting estrogen-driven signaling pathways that promote tumor growth.
Data Presentation: Illustrative Toxicology Data
Disclaimer: The following tables present illustrative data from hypothetical acute and 28-day repeated-dose oral toxicity studies in mice, based on OECD guidelines. This is intended to serve as a template for what researchers might expect to measure. No specific public data of this nature is currently available for this compound.
Table 1: Illustrative Acute Oral Toxicity of this compound in Mice (OECD 423 Protocol)
| Dose Group (mg/kg) | Number of Animals | Mortality (within 24h) | Key Clinical Observations |
| Vehicle Control | 3 | 0/3 | Normal activity, no adverse signs |
| 300 | 3 | 0/3 | Normal activity, no adverse signs |
| 2000 | 3 | 0/3 | Possible transient hypoactivity |
Table 2: Illustrative 28-Day Repeated-Dose Oral Toxicity of this compound in Mice (OECD 407 Protocol) - Selected Parameters
| Parameter | Vehicle Control | Low Dose (e.g., 50 mg/kg/day) | Mid Dose (e.g., 150 mg/kg/day) | High Dose (e.g., 500 mg/kg/day) |
| Body Weight Change (%) | +5.2 ± 1.5 | +4.9 ± 1.8 | +4.5 ± 2.1 | +1.2 ± 3.5 |
| Hematology | ||||
| White Blood Cells (10^9/L) | 8.5 ± 1.2 | 8.3 ± 1.4 | 8.1 ± 1.6 | 7.9 ± 1.8 |
| Red Blood Cells (10^12/L) | 9.8 ± 0.5 | 9.7 ± 0.6 | 9.6 ± 0.7 | 9.5 ± 0.8 |
| Clinical Chemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 38 ± 10 | 42 ± 12 | 55 ± 18 |
| Aspartate Aminotransferase (AST) (U/L) | 50 ± 12 | 54 ± 15 | 60 ± 18 | 75 ± 25 |
| Organ Weights (relative to body weight) | ||||
| Liver (%) | 4.5 ± 0.3 | 4.6 ± 0.4 | 4.8 ± 0.5 | 5.5 ± 0.8 |
| Uterus (%) | 0.15 ± 0.03 | 0.10 ± 0.02 | 0.08 ± 0.02 | 0.06 ± 0.01* |
| Histopathology | ||||
| Liver | No abnormal findings | No abnormal findings | No abnormal findings | Minimal centrilobular hypertrophy |
| Uterus | Normal | Atrophy | Atrophy | Atrophy |
*Values are for illustrative purposes and may not be representative of actual findings. Statistical significance (p < 0.05) is denoted by an asterisk.
Experimental Protocols
1. Protocol: Acute Oral Toxicity Study (Based on OECD Guideline 423)
-
Objective: To determine the acute toxicity of a single oral dose of this compound and to identify the dose range for potential adverse effects.
-
Animals: Healthy, young adult female mice (e.g., C57BL/6 or BALB/c), nulliparous and non-pregnant.
-
Procedure:
-
Acclimatize animals for at least 5 days.
-
Fast animals overnight prior to dosing.
-
Administer this compound by oral gavage at a starting dose (e.g., 300 mg/kg). A control group receives the vehicle only.
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record clinical signs, including changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.
-
Record body weights on days 0, 7, and 14.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
2. Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Based on OECD Guideline 407)
-
Objective: To evaluate the potential adverse effects of this compound following repeated oral administration for 28 days.
-
Animals: Healthy, young adult male and female mice.
-
Procedure:
-
Acclimatize animals for at least 5 days.
-
Randomly assign animals to at least three dose groups and one vehicle control group (typically 5 males and 5 females per group).
-
Administer this compound or vehicle daily by oral gavage for 28 consecutive days.
-
Perform daily clinical observations.
-
Measure body weight and food consumption weekly.
-
At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.
-
Euthanize animals and perform a full gross necropsy.
-
Weigh key organs (e.g., liver, kidneys, spleen, thymus, uterus, ovaries, testes).
-
Preserve organs in formalin for histopathological examination.
-
Visualizations
References
refining OP-1074 treatment protocols for long-term studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term studies with OP-1074, a selective estrogen receptor degrader (SERD). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the effective design and execution of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during long-term in vivo and in vitro experiments with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| In Vivo: Lack of Tumor Regression or Slower Than Expected Efficacy in Xenograft Models | 1. Suboptimal Dosing or Formulation: Incorrect dosage, frequency, or issues with vehicle formulation leading to poor bioavailability. 2. Drug Instability: Degradation of this compound in the formulation over the course of the study. 3. Tamoxifen-Resistant Model Specifics: The specific tamoxifen-resistant model may have developed alternative signaling pathways for survival that are less dependent on the estrogen receptor (ER). 4. Variability in Animal Metabolism: Individual differences in mouse metabolism affecting drug exposure. | 1. Dose-Response Study: Conduct a preliminary dose-response study to determine the optimal dose for your specific model. Ensure proper formulation and administration (e.g., oral gavage). A published efficacious dose in a tamoxifen-resistant xenograft model was 100 mg/kg dosed twice a day.[1] 2. Formulation Stability: Prepare fresh formulations regularly and store them under recommended conditions (e.g., protected from light, refrigerated). Conduct stability tests on your formulation if the study is particularly long. 3. Pathway Analysis: At the end of the study, perform molecular analysis (e.g., Western blot, IHC) on tumor samples to assess ER levels and the activation state of alternative pathways (e.g., EGFR, PI3K/Akt). 4. Pharmacokinetic Analysis: At the conclusion of the study, measure this compound plasma concentrations to ensure adequate drug exposure.[1] |
| In Vivo: Signs of Toxicity in Study Animals (e.g., weight loss, lethargy) | 1. On-Target Toxicity: While this compound is designed to be a pure antiestrogen (B12405530), long-term ER degradation can have systemic effects. 2. Off-Target Effects: At higher doses, the compound may have unintended off-target effects. 3. Vehicle Toxicity: The vehicle used for drug delivery may be causing adverse effects. | 1. Dose Adjustment: Consider reducing the dose or the frequency of administration. Monitor animal health closely (daily weight checks, behavioral observations). 2. Toxicity Studies: If not already done, conduct a short-term maximum tolerated dose (MTD) study. 3. Vehicle Control: Ensure you have a vehicle-only control group to distinguish between drug- and vehicle-related toxicity. |
| In Vitro: Inconsistent ERα Degradation in Cell Lines | 1. Cell Line Variability: Different breast cancer cell lines (e.g., MCF-7, CAMA-1) may have varying sensitivities to SERDs. 2. Treatment Duration and Concentration: Insufficient treatment time or concentration of this compound. 3. Proteasome Inhibitor Effects: If co-treating with other drugs, they may interfere with the proteasomal degradation pathway. | 1. Cell Line Characterization: Confirm the ERα status of your cell lines. Test a panel of cell lines to find the most suitable one for your long-term experiments. 2. Time-Course and Dose-Response: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 1 nM to 1 µM) experiment to determine the optimal conditions for ERα degradation in your chosen cell line. A concentration of 100 nM for 24 hours has been shown to be effective in MCF-7 and CAMA-1 cells.[2] 3. Control Experiments: When using combination therapies, include controls to assess the impact of each compound on ERα levels and the degradation machinery. |
| In Vitro: Development of Resistance in Long-Term Culture | 1. Upregulation of Alternative Pathways: Prolonged ER blockade can lead to the activation of bypass signaling pathways (e.g., growth factor receptor signaling). 2. Emergence of ER Mutations: Although less common in vitro than in vivo, mutations in the ESR1 gene can arise, potentially altering drug sensitivity. | 1. Pathway Profiling: Periodically analyze your long-term cultures for changes in key signaling pathways (e.g., PI3K/Akt, MAPK). 2. ESR1 Sequencing: If resistance emerges, sequence the ESR1 gene in your resistant cell population to check for mutations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pure antiestrogen and a selective ER degrader (SERD).[3] It functions by binding to the estrogen receptor alpha (ERα), disrupting the conformation of helix 12, which is crucial for transcriptional activation.[3] This disruption not only blocks the receptor's activity but also marks it for proteasomal degradation, thereby reducing the total amount of ERα protein in the cell.[1][2]
Q2: What is the difference between a SERD like this compound and a SERM like tamoxifen (B1202)?
A2: Selective estrogen receptor modulators (SERMs) like tamoxifen can act as either estrogen antagonists or agonists depending on the tissue. In breast tissue, they block estrogen's effects, but in other tissues like the uterus, they can have estrogen-like effects.[3] In contrast, a pure antiestrogen and SERD like this compound is designed to be a complete antagonist in all tissues and promotes the degradation of the estrogen receptor.[3]
Q3: What is a suitable starting dose for in vivo studies with this compound?
A3: A previously reported efficacious dose for this compound in a tamoxifen-resistant xenograft model was 100 mg/kg administered twice daily via oral gavage.[1] However, it is recommended to perform a dose-finding study for your specific animal model and cell line.
Q4: How should this compound be prepared for in vivo administration?
A4: The exact formulation for in vivo studies is often proprietary. However, for preclinical studies, similar compounds are often formulated in vehicles such as a mixture of polyethylene (B3416737) glycol (PEG), polysorbate 80, and a saline solution. It is crucial to ensure the stability and solubility of this compound in the chosen vehicle.
Q5: What are the expected outcomes of a long-term this compound study in a responsive xenograft model?
A5: In a responsive ER-positive, tamoxifen-resistant xenograft model, long-term treatment with an effective dose of this compound is expected to lead to significant tumor growth inhibition and potentially tumor shrinkage.[3]
Experimental Protocols
Long-Term In Vivo Xenograft Study Protocol
This protocol outlines a general framework for a long-term efficacy study of this compound in a tamoxifen-resistant mouse xenograft model.
1. Cell Culture and Animal Model
-
Cell Line: MCF-7 human breast cancer cell line, made tamoxifen-resistant through long-term culture with tamoxifen.
-
Animals: Female, ovariectomized immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old. Ovariectomy is performed to remove endogenous estrogen production.
2. Tumor Implantation
-
Harvest tamoxifen-resistant MCF-7 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Implant 100 µL of the cell suspension subcutaneously into the flank of each mouse.
3. Study Groups and Treatment
-
Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: this compound (e.g., 100 mg/kg, oral gavage, twice daily)
-
-
Treatment should continue for a predetermined period (e.g., 4-8 weeks) or until tumors in the control group reach a humane endpoint.
4. Monitoring and Endpoints
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or toxicity.
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for ERα levels) and plasma for pharmacokinetic analysis.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Assay | IC50 (nM) | Reference |
| MCF-7 | E2-stimulated transcription | 1.6 (for ERα) | [4] |
| CAMA-1 | Proliferation | 9.2 | [4] |
| MCF-7 | Proliferation | 6.3 | [4] |
In Vivo Pharmacokinetics of this compound (100 mg/kg, oral)
| Parameter | Value | Unit | Reference |
| Cmax | 1.3 | µg/mL | [1] |
| Tmax | 1.5 | hours | [1] |
| T1/2 | 3.01 | hours | [1] |
| AUC | 8.2 | h·µg/mL | [1] |
Visualizations
Caption: this compound mechanism of action on the ER signaling pathway.
Caption: Workflow for a long-term this compound in vivo xenograft study.
Caption: Troubleshooting logic for in vivo efficacy issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palazestrant (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: The Impact of OP-1074 Stereochemistry on Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OP-1074 and its stereoisomers. The specific stereochemistry of this compound is critical to its function as a pure antiestrogen (B12405530) and selective estrogen receptor degrader (PA-SERD), and variations can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound is a pure antiestrogen and a selective ER degrader (PA-SERD) that has shown efficacy in shrinking tumors in tamoxifen-resistant xenograft models.[1] It belongs to a class of benzopyran compounds with a pyrrolidine (B122466) side chain. The stereochemistry, specifically the orientation of a methyl group on the pyrrolidine ring, is crucial for its biological activity. Biochemical and crystal structure analyses have revealed that the specific stereoconfiguration of this compound is essential for disrupting the conformation of helix 12 of the estrogen receptor alpha (ERα), which confers its pure antiestrogenic activity.[1][2]
Q2: What are the key stereoisomers of this compound that I should be aware of?
A2: The most critical stereochemical feature of this compound is the orientation of the methyl group on the pyrrolidine side chain. The key isomers to consider are those with the methyl group at the 3-position of the pyrrolidine ring in the R or S configuration. The compound designated as this compound possesses the 3R-methylpyrrolidine structure, which has been identified as the active stereoisomer responsible for its pure antiestrogenic and SERD properties. In contrast, the 3S stereoisomer, as well as analogs with methyl groups at other positions on the pyrrolidine ring, exhibit different activity profiles, often behaving more like selective estrogen receptor modulators (SERMs) with partial agonist activity.
Q3: How does the stereochemistry of this compound affect its mechanism of action?
A3: The 3R-methyl group of this compound plays a pivotal role in its mechanism of action. This specific orientation leads to a steric clash with helix 12 of the ERα ligand-binding domain. This disruption prevents the receptor from adopting an active conformation, thereby blocking the binding of coactivators necessary for gene transcription.[1][2] This pure antagonistic effect is coupled with the ability to induce the degradation of the ERα protein, classifying it as a SERD. Other stereoisomers do not achieve this precise steric hindrance, leading to incomplete antagonism or even partial agonist activity.
Troubleshooting Guide
Issue: Inconsistent results in cell proliferation assays with different batches of this compound.
-
Possible Cause 1: Incorrect Stereoisomer. The most likely cause of variability is the presence of different ratios of stereoisomers in different batches of the compound. The 3R isomer (this compound) is a pure antagonist, while other isomers can have partial agonist effects.
-
Solution: Verify the stereochemical purity of your this compound batch using appropriate analytical techniques such as chiral chromatography. Whenever possible, source this compound from a reputable supplier who provides a certificate of analysis with stereochemical purity data.
-
-
Possible Cause 2: Cell Line Variability. Different breast cancer cell lines can respond differently to SERMs and SERDs.
-
Solution: Ensure you are using a well-characterized and consistent cell line. For example, MCF-7 and CAMA-1 cells are known to be responsive to this compound.[3] If you are using a different cell line, its response to this compound and its stereoisomers should be carefully validated.
-
Issue: Higher than expected agonist activity in a reporter gene assay.
-
Possible Cause 1: Presence of Agonistic Stereoisomers. Your sample of this compound may be contaminated with stereoisomers that exhibit partial agonist activity, such as those with a 3S-methylpyrrolidine configuration.
-
Solution: As with inconsistent proliferation results, confirm the stereochemical purity of your compound. Even small amounts of an agonistic stereoisomer can lead to a detectable signal in sensitive reporter assays.
-
-
Possible Cause 2: Assay-Specific Artifacts. The promoter context of the reporter gene can influence the apparent activity of a compound.
-
Solution: Use a well-validated reporter system, such as an ERE-luciferase reporter in a responsive cell line like MCF-7.[4] Compare the activity of your this compound sample to that of a known pure antagonist like fulvestrant (B1683766) and a known SERM like 4-hydroxytamoxifen (B85900) to benchmark its activity.
-
Issue: Failure to observe ERα degradation in Western blot analysis.
-
Possible Cause 1: Incorrect Stereoisomer. The SERD activity of this compound is dependent on its specific stereochemistry.
-
Solution: Confirm that you are using the 3R stereoisomer (this compound). Other stereoisomers may not induce ERα degradation.
-
-
Possible Cause 2: Insufficient Treatment Time or Concentration. ERα degradation is a time- and concentration-dependent process.
-
Solution: Ensure you are using an appropriate concentration and incubation time. For example, treatment of MCF-7 or CAMA-1 cells with 100 nM this compound for 24 hours has been shown to cause ERα degradation.[3] A time-course and dose-response experiment may be necessary to optimize the conditions for your specific experimental setup.
-
-
Possible Cause 3: Technical Issues with Western Blotting.
-
Solution: Ensure the quality of your ERα antibody and that your protein extraction and Western blotting protocols are optimized for detecting ERα. Include appropriate controls, such as a vehicle-treated sample and a positive control for degradation (e.g., fulvestrant).
-
Data Presentation
Table 1: Comparison of In Vitro Activity of this compound and Related Compounds
| Compound | Alkaline Phosphatase (AP) Activity (% of E2 control) | ERα Degradation in MCF-7 cells (% of vehicle control) | Inhibition of MCF-7 Cell Proliferation (IC50, nM) |
| This compound (3R-methyl) | 10 ± 4.4 | 49 ± 13 | 7.2 ± 0.9 |
| OP-1039 | 49 ± 18 | 119 ± 13 | 6.4 ± 1.0 |
| OP-1156 | 40 ± 7.8 | 152 ± 31 | 5.2 ± 1.3 |
| Fulvestrant | 0.05 ± 2.7 | 28 ± 12 | 2.5 ± 0.3 |
| Endoxifen | 73 ± 10 | 139 ± 34 | 13 ± 2.2 |
Data summarized from Fanning et al., Nat Commun. 2018;9(1):2368.[1]
Experimental Protocols
1. Cell Proliferation Assay (MCF-7 cells)
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well in phenol (B47542) red-free MEM supplemented with 10% charcoal-stripped fetal bovine serum. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and its stereoisomers in the same medium. The final concentration of DMSO should be less than 0.1%.
-
Incubation: Replace the medium with the compound-containing medium and incubate the cells for 5-7 days.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
2. ERE-Luciferase Reporter Gene Assay
-
Cell Transfection: Co-transfect MCF-7 cells with an estrogen response element (ERE)-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to recover.
-
Compound Treatment: Treat the cells with this compound, its stereoisomers, or control compounds in the presence of a low concentration of 17β-estradiol (E2) (e.g., 100 pM) to assess antagonist activity. To assess agonist activity, treat the cells with the compounds alone.
-
Incubation: Incubate the cells for 22-24 hours.[4]
-
Luciferase Assay: Measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the E2-stimulated control for antagonist activity or relative to a vehicle control for agonist activity.
3. ERα Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Culture MCF-7 or CAMA-1 cells to approximately 70-80% confluency. Treat the cells with 100 nM of this compound, its stereoisomers, or control compounds for 24 hours.[3]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the ERα signal to the loading control.
Visualizations
References
Technical Support Center: Minimizing Off-Target Effects of OP-1074
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of OP-1074, a selective estrogen receptor (ER) degrader (SERD). The following information is designed to help users minimize off-target effects and accurately interpret experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pure antiestrogen (B12405530) that acts as a selective estrogen receptor (ER) degrader (SERD).[1][2] It specifically binds to estrogen receptors (ERα and ERβ), inducing a conformational change that leads to the degradation of the receptor via the ubiquitin-proteasome pathway.[3][4] This prevents ER-mediated signaling and subsequent tumor growth in ER-positive cancers.[2]
Q2: What are potential off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a compound binds to and modulates proteins other than its intended target. While this compound is designed for selectivity, high concentrations or specific cellular contexts could lead to interactions with other proteins. These unintended interactions can result in misinterpretation of experimental data, cellular toxicity, or a lack of translatable results. Therefore, it is crucial to design experiments that can differentiate between on-target and off-target effects.
Q3: How can I be sure that the phenotype I observe is due to the on-target activity of this compound?
A3: Several experimental strategies can be employed to confirm on-target activity. A rescue experiment, where the phenotype is reversed by introducing a downstream effector of the ER pathway, can be informative. Additionally, using siRNA or CRISPR/Cas9 to knock down ERα should prevent the this compound-induced phenotype if it is on-target. Comparing the effects of this compound with another SERD that has a different chemical structure can also help confirm that the observed effect is due to ER degradation.
Q4: I am observing higher than expected cytotoxicity in my cell line. Could this be an off-target effect?
A4: While high concentrations of any compound can lead to toxicity, unexpected cell death at concentrations close to the IC50 for ER degradation may suggest an off-target effect. It is also possible that the cell line is particularly sensitive to the loss of ER signaling. To investigate this, a dose-response cell viability assay should be performed. Comparing the cytotoxic profile of this compound with other SERDs can also provide insights. If cytotoxicity persists in ER-negative cell lines, it is more likely to be an off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent ERα Degradation by Western Blot
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment. Start with a concentration range from 1 nM to 1 µM to determine the optimal concentration for ERα degradation in your specific cell line. |
| Incorrect Treatment Duration | Conduct a time-course experiment. Assess ERα protein levels at various time points (e.g., 4, 8, 12, 24 hours) after this compound treatment to identify the optimal incubation time. |
| Proteasome Inhibition | Ensure that the proteasome is not being inadvertently inhibited in your experimental conditions, as this compound relies on the proteasome to degrade ERα.[4] |
| Poor Antibody Quality | Validate your ERα antibody to ensure it is specific and provides a linear signal. Use a positive control (e.g., lysate from untreated ER-positive cells) and a negative control (e.g., lysate from ER-negative cells). |
| Cell Line Specifics | Confirm the ERα expression status of your cell line. Different cell lines may have varying levels of ERα and different sensitivities to SERDs. |
Issue 2: Unexpected Cellular Phenotype (e.g., changes in pathways not typically associated with ER signaling)
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | Although no specific off-target kinases for this compound are publicly documented, many small molecules can have off-target kinase activity. Perform a kinome scan to identify potential off-target kinases.[5][6] |
| Disruption of Other Signaling Pathways | Use chemical proteomics to identify other proteins that this compound may be binding to within the cell.[7][8] |
| Activation of Stress Response Pathways | High concentrations of small molecules can induce cellular stress. Assess markers of cellular stress (e.g., phosphorylation of stress-activated protein kinases) by Western blot. |
| Structurally Unrelated Control | Use a structurally unrelated SERD to see if the same phenotype is observed. If not, the effect is more likely to be an off-target effect of this compound's chemical scaffold. |
Data Presentation
Table 1: Illustrative On-Target vs. Potential Off-Target Activity of this compound
This table presents hypothetical data for illustrative purposes, as comprehensive public off-target data for this compound is not available.
| Target | Assay Type | IC50 / Kd | Notes |
| ERα | Transcriptional Inhibition | 1.6 nM | Primary Target [9] |
| ERβ | Transcriptional Inhibition | 3.2 nM | Primary Target |
| ERα Degradation | Western Blot (MCF-7 cells) | ~10 nM | Expected On-Target Effect [9] |
| Kinase X | Kinome Scan | 5 µM | Potential low-affinity off-target. |
| Protein Y | Chemical Proteomics | 10 µM | Potential low-affinity off-target. |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
Objective: To determine the dose-dependent effect of this compound on ERα protein levels.
Methodology:
-
Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ERα overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of ERα degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
Viability Reagent Addition: Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) according to the manufacturer's instructions.[11][12]
-
Incubation: Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to calculate the IC50 for cell viability.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Logical relationship between problems and solutions.
References
- 1. This compound | Estrogen/progestogen Receptor | TargetMol [targetmol.com]
- 2. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 4. Proteasome-dependent degradation of the human estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Chemical Proteomics for the Folateome and Analysis of the Kinetoplastid Folateome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: OP-1074 vs. Fulvestrant in Estrogen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OP-1074 and fulvestrant (B1683766), two selective estrogen receptor degraders (SERDs) utilized in the context of estrogen receptor-positive (ER+) breast cancer research and development. We will delve into their mechanisms of action, comparative efficacy in ER degradation and antiproliferative activity, and provide detailed experimental protocols for key assays cited in preclinical studies.
Mechanism of Action: Targeting the Estrogen Receptor for Destruction
Both this compound and fulvestrant are classified as SERDs, functioning as pure antiestrogens.[1][2] Their primary mechanism involves binding to the estrogen receptor α (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[3] This targeted degradation of ERα effectively abrogates estrogen-mediated signaling pathways that drive the proliferation of ER+ breast cancer cells.[3]
Fulvestrant is a well-established steroidal antiestrogen (B12405530) that binds to the ER with high affinity, disrupting dimerization and nuclear localization, which ultimately leads to accelerated ERα degradation.[2][3] this compound is a novel, non-steroidal pure antiestrogen and selective ER degrader (PA-SERD) that also promotes the destabilization and degradation of the ERα protein.[1][4]
Comparative Efficacy: A Look at the Preclinical Data
Preclinical studies have offered insights into the relative potency of this compound and fulvestrant in degrading ERα and inhibiting cancer cell growth.
Estrogen Receptor α (ERα) Degradation
A key measure of a SERD's efficacy is its ability to reduce cellular levels of ERα. In a direct comparison using MCF-7 human breast cancer cells, fulvestrant demonstrated greater efficacy in ERα degradation after a 24-hour treatment.
| Compound | ERα Expression (% of Vehicle Control) | Cell Line | Treatment Duration |
| Fulvestrant | 28% | MCF-7 | 24 hours |
| This compound | 49% | MCF-7 | 24 hours |
This data is compiled from a study by Fanning SW, et al. (2018).[1]
Antiproliferative and Transcriptional Inhibition
This compound has shown potent inhibitory effects on both estrogen-stimulated transcription and the proliferation of ER+ breast cancer cell lines.
| Assay | IC50 Value (nM) | Cell Line |
| 17β-estradiol (E2)-stimulated Transcription Inhibition (ERα) | 1.6 | - |
| 17β-estradiol (E2)-stimulated Transcription Inhibition (ERβ) | 3.2 | - |
| Cell Proliferation Inhibition | 6.3 | MCF-7 |
| Cell Proliferation Inhibition | 9.2 | CAMA-1 |
This data is for this compound and is compiled from information provided by MedchemExpress and a study by Fanning SW, et al. (2018).[1][4]
Directly comparable IC50 values for fulvestrant under the same experimental conditions were not available in the reviewed literature.
In Vivo Antitumor Activity
In a tamoxifen-resistant xenograft model, this compound demonstrated superior tumor growth inhibition compared to fulvestrant.
| Treatment Group | Dosing | Tumor Growth Inhibition | Key Findings |
| This compound | 100 mg/kg, twice daily (oral gavage) | Inhibited growth of all tumors by >50%; 9/10 tumors shrunk >80% | Statistically significant difference from fulvestrant at the end of the study |
| Fulvestrant | 100 mg/kg, daily (subcutaneous) | 5/10 tumors shrank by >50%; 1/10 tumors shrunk >80% | - |
This data is from a xenograft study in ovariectomized athymic nude mice with MCF7/HER2/neu cells, as described by Fanning SW, et al. (2018).[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Estrogen Receptor (ER) Signaling Pathway.
Caption: Mechanism of Action of SERDs.
Caption: Western Blot Workflow for ERα Degradation.
Experimental Protocols
Western Blotting for ERα Degradation
Objective: To quantify the levels of ERα protein in breast cancer cells following treatment with this compound or fulvestrant.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound and fulvestrant
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ERα
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound, fulvestrant, or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against ERα overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for ERα and a loading control (e.g., β-actin or GAPDH) using densitometry software. Normalize the ERα signal to the loading control to determine the relative protein levels.
Cell Proliferation Assay (e.g., using Crystal Violet)
Objective: To assess the effect of this compound and fulvestrant on the proliferation of ER+ breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium
-
This compound and fulvestrant
-
96-well plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
10% acetic acid
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, fulvestrant, or vehicle control.
-
Incubation: Incubate the plates for 5-7 days to allow for cell proliferation.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with methanol (B129727) for 10 minutes.
-
Stain the cells with Crystal Violet solution for 10-20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Tamoxifen-Resistant Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound and fulvestrant in a model of endocrine-resistant breast cancer.
Procedure (General Overview):
-
Cell Line: Utilize a tamoxifen-resistant breast cancer cell line, such as MCF7/HER2/neu.
-
Animal Model: Use ovariectomized female athymic nude mice.
-
Tumor Implantation: Implant the cancer cells subcutaneously into the mice. To stimulate initial tumor growth, an estradiol (B170435) pellet may be implanted.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound, and fulvestrant.
-
Dosing: Administer the compounds as previously described (e.g., this compound via oral gavage, fulvestrant via subcutaneous injection) at the specified doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint: Continue the treatment for a predetermined period or until tumors in the control group reach a maximum allowable size.
-
Analysis: Compare the tumor growth curves and final tumor volumes between the different treatment groups to assess antitumor efficacy.
Conclusion
Both this compound and fulvestrant are effective degraders of the estrogen receptor, representing a critical therapeutic strategy for ER+ breast cancer. While fulvestrant appears to be a more potent degrader of ERα in in vitro settings, this compound has demonstrated superior antitumor activity in a tamoxifen-resistant in vivo model.[1] This highlights the complex relationship between in vitro degradation potency and in vivo efficacy, suggesting that other factors such as pharmacokinetics and the specific molecular interactions with ERα may play a significant role. Further head-to-head studies with comprehensive dose-response and pharmacokinetic/pharmacodynamic analyses are warranted to fully elucidate the comparative profiles of these two SERDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of OP-1074 and Tamoxifen in Resistant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to endocrine therapies like tamoxifen (B1202) is a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. This guide provides a detailed comparison of a novel therapeutic agent, OP-1074, and the established selective estrogen receptor modulator (SERM), tamoxifen, in the context of resistant breast cancer. We will delve into their mechanisms of action, comparative efficacy in preclinical models, and the signaling pathways underpinning their effects, supported by experimental data.
Executive Summary
Tamoxifen, a cornerstone of ER+ breast cancer treatment, faces limitations due to both de novo and acquired resistance. This resistance is often driven by the activation of alternative growth factor signaling pathways that can render the cancer cells independent of estrogen for their proliferation. This compound emerges as a promising next-generation therapeutic with a distinct mechanism of action. As a pure antiestrogen (B12405530) and a selective estrogen receptor degrader (PA-SERD), this compound not only blocks the estrogen receptor but also promotes its degradation, offering a potential advantage in overcoming tamoxifen resistance. Preclinical evidence demonstrates the efficacy of this compound in shrinking tumors in a tamoxifen-resistant breast cancer model.
Mechanisms of Action: A Tale of Two Antagonists
The fundamental difference between this compound and tamoxifen lies in their interaction with the estrogen receptor alpha (ERα).
Tamoxifen: As a SERM, tamoxifen exhibits tissue-specific agonist and antagonist effects. In breast tissue, it acts as an antagonist, competitively binding to ERα and blocking estrogen-mediated gene transcription, which leads to a decrease in cell proliferation. However, in other tissues, such as the endometrium, it can have estrogenic (agonist) effects. A crucial aspect of tamoxifen resistance is that some breast cancer cells can adapt to utilize tamoxifen as an agonist, thereby promoting tumor growth.
This compound: In contrast, this compound is a pure antiestrogen, meaning it lacks agonist activity. Its primary mechanism is to bind to ERα and induce a conformational change that targets the receptor for proteasomal degradation. This dual action of antagonism and degradation effectively eliminates the key driver of tumor growth in ER+ breast cancer. This mechanism is particularly relevant in the context of resistance, as it can overcome resistance mechanisms that rely on a functional ERα, including those involving mutations in the ESR1 gene that can confer tamoxifen resistance.[1][2]
Comparative Efficacy in a Tamoxifen-Resistant Xenograft Model
A pivotal preclinical study provides a direct comparison of this compound and tamoxifen in a tamoxifen-resistant breast cancer model using MCF7/HER2/neu cells.[3][4] This cell line is engineered to overexpress HER2/neu, a known driver of tamoxifen resistance.
Quantitative Data Summary
| Treatment Group | Dosing Regimen | Mean Percent Change in Tumor Volume (End of Study) | Number of Animals with Tumor Regression |
| Tamoxifen | 100 mg/kg, daily, oral gavage | Tumor Growth | 0/10 |
| Fulvestrant (B1683766) | 100 mg/kg, daily, subcutaneous | Tumor Stasis/Slight Regression | 3/10 |
| This compound | 100 mg/kg, twice daily, oral gavage | Tumor Shrinkage | 8/10 |
Note: The exact numerical values for mean percent change were not provided in the graphical representation of the source material. The table reflects the qualitative outcomes depicted in the study's graphs.
As illustrated in the waterfall plot from the study, a significant majority of the tumors in the this compound treated group exhibited regression, whereas the tamoxifen group showed continued tumor growth.[3][4] Fulvestrant, another SERD, showed an intermediate effect. This demonstrates the superior in vivo efficacy of this compound in this tamoxifen-resistant model.
Experimental Protocols
In Vivo Tamoxifen-Resistant Xenograft Model (MCF7/HER2/neu)
Cell Line:
-
MCF7 cells engineered to overexpress HER2/neu (MCF7/HER2/neu) were used to establish a tamoxifen-resistant model.[3][4]
Animal Model:
Tumor Implantation:
Treatment:
-
Once tumors were established, animals were randomized into treatment groups.[3][4]
-
Tamoxifen group: Received 100 mg/kg tamoxifen daily via oral gavage.[3][4]
-
Fulvestrant group: Received 100 mg/kg fulvestrant daily via subcutaneous injection.[3][4]
-
This compound group: Received 100 mg/kg this compound twice daily via oral gavage.[3][4]
Endpoint Analysis:
-
Tumor volume was measured regularly to assess treatment efficacy.[3][4]
-
At the end of the study, the percent change in tumor volume from the start of treatment was calculated for each animal.[3][4]
-
Statistical analysis was performed to compare the different treatment groups.[3][4]
Signaling Pathways in Tamoxifen Resistance and the Impact of this compound
Tamoxifen resistance is a complex process involving the activation of multiple signaling pathways that can bypass the need for estrogen-mediated ERα activation. A key pathway implicated in this process is the PI3K/AKT/mTOR pathway.
Tamoxifen Resistance Signaling
Caption: Tamoxifen resistance signaling pathways.
In tamoxifen-resistant cells, growth factor receptors like HER2 can become overactive, leading to the constitutive activation of downstream signaling cascades such as the PI3K/AKT/mTOR pathway. This pathway can then phosphorylate and activate ERα independently of estrogen, and in some cases, in the presence of tamoxifen, leading to cell proliferation and survival.
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
This compound, by inducing the degradation of ERα, effectively removes the central hub through which both estrogen-dependent and -independent proliferative signals are mediated in ER+ breast cancer. This complete removal of the receptor is a key strategy to overcome resistance that is still dependent on ERα signaling.
Conclusion
The preclinical data strongly suggest that this compound holds significant promise for the treatment of tamoxifen-resistant breast cancer. Its unique mechanism of action as a pure antiestrogen and a selective ER degrader allows it to overcome the limitations of tamoxifen by eliminating the estrogen receptor, a key driver of tumor growth. The superior efficacy of this compound in a tamoxifen-resistant xenograft model provides a solid rationale for its continued clinical development. Further investigation into the precise molecular changes induced by this compound in resistant tumors will undoubtedly provide deeper insights and pave the way for more effective, targeted therapies for patients with endocrine-resistant breast cancer.
References
- 1. Development of new estrogen receptor-targeting therapeutic agents for tamoxifen-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential gene expression in tamoxifen-resistant breast cancer cells revealed by a new analytical model of RNA-Seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time resolved gene expression analysis during tamoxifen adaption of MCF-7 cells identifies long non-coding RNAs with prognostic impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of OP-1074 and Other Selective Estrogen Receptor Degraders (SERDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of OP-1074 with the clinical performance of other prominent Selective Estrogen Receptor Degraders (SERDs) in the treatment of estrogen receptor-positive (ER+) breast cancer. Detailed experimental protocols, comparative data tables, and signaling pathway diagrams are presented to offer an objective overview for research and drug development professionals.
Introduction to SERDs and this compound
Selective Estrogen Receptor Degraders (SERDs) are a class of endocrine therapies that function by binding to the estrogen receptor (ER), leading to its degradation. This mechanism of action effectively abrogates ER signaling, a key driver in the majority of breast cancers. Fulvestrant (B1683766), the first approved SERD, has been a cornerstone of treatment for ER+ advanced breast cancer. However, its intramuscular route of administration and the emergence of resistance have spurred the development of novel oral SERDs.
This compound is a preclinical, orally bioavailable SERD that has demonstrated potent and pure antiestrogenic activity. Its development has paved the way for the clinical candidate palazestrant (B10860972) (OP-1250), which is currently in late-stage clinical trials. This guide will focus on the foundational preclinical data of this compound and compare it with the clinical efficacy of other key SERDs.
Preclinical Efficacy of this compound
This compound has shown significant antitumor activity in preclinical models of ER+ breast cancer, including those resistant to other endocrine therapies like tamoxifen.
In Vitro Activity
In cellular assays, this compound effectively inhibits the proliferation of ER+ breast cancer cell lines. It demonstrates potent inhibition of 17β-estradiol (E2)-stimulated transcription, with IC50 values of 1.6 nM and 3.2 nM for ERα and ERβ, respectively.[1] Furthermore, it inhibits the proliferation of MCF-7 and CAMA-1 breast cancer cells with IC50 values of 6.3 nM and 9.2 nM, respectively.[1]
In Vivo Efficacy in Xenograft Models
This compound has demonstrated robust tumor growth inhibition in mouse xenograft models of tamoxifen-resistant breast cancer.[2][3][4][5] Notably, in these models, the preclinical efficacy of this compound was shown to be superior to that of fulvestrant.[2]
Clinical Efficacy of Comparator SERDs
The landscape of oral SERDs is rapidly evolving, with several agents in various stages of clinical development. The following tables summarize the pivotal clinical trial data for key comparator SERDs.
Table 1: Efficacy of Palazestrant (OP-1250) in ER+/HER2- Advanced Breast Cancer
| Clinical Trial | Phase | Treatment Arms | Key Efficacy Endpoints |
| OPERA-01 (NCT06016738) [2][5][6][7][8] | 3 | Palazestrant vs. Standard of Care (Fulvestrant or Aromatase Inhibitor) | Primary: Progression-Free Survival (PFS) |
| Phase 1b/2 | 1b/2 | Palazestrant + Ribociclib | Favorable tolerability and anti-tumor efficacy observed. |
Table 2: Efficacy of Fulvestrant in ER+/HER2- Advanced Breast Cancer
| Clinical Trial | Phase | Treatment Arms | Median PFS | Median OS |
| FALCON (NCT01602380) [1][9][10][11] | 3 | Fulvestrant vs. Anastrozole | 16.6 months vs. 13.8 months | No significant difference |
| Multiple Studies | - | Fulvestrant (various lines of therapy) | 6.7 - 14.1 months (depending on line of therapy) | - |
Table 3: Efficacy of Elacestrant (B1663853) in ER+/HER2- Advanced Breast Cancer
| Clinical Trial | Phase | Treatment Arms | Median PFS (Overall) | Median PFS (ESR1-mut) |
| EMERALD (NCT03778931) [3] | 3 | Elacestrant vs. Standard of Care | 2.8 months vs. 1.9 months | 3.8 months vs. 1.9 months |
Table 4: Efficacy of Giredestrant (B1649318) in ER+/HER2- Advanced Breast Cancer
| Clinical Trial | Phase | Treatment Arms | Median PFS |
| acelERA (NCT04576455) [4] | 2 | Giredestrant vs. Physician's Choice of Endocrine Therapy | 5.6 months vs. 5.4 months (not statistically significant) |
Table 5: Efficacy of Camizestrant (B1654347) in ER+/HER2- Advanced Breast Cancer
| Clinical Trial | Phase | Treatment Arms | Median PFS |
| SERENA-2 (NCT04214288) | 2 | Camizestrant (75mg) vs. Fulvestrant | 7.2 months vs. 3.7 months |
| Camizestrant (150mg) vs. Fulvestrant | 7.7 months vs. 3.7 months |
Table 6: Efficacy of Amcenestrant (B610687) in ER+/HER2- Advanced Breast Cancer
| Clinical Trial | Phase | Treatment Arms | Median PFS |
| AMEERA-3 (NCT04059484) | 2 | Amcenestrant vs. Physician's Choice of Endocrine Therapy | 3.6 months vs. 3.7 months (did not meet primary endpoint) |
Experimental Protocols
Preclinical Evaluation of this compound
Cell Proliferation Assay: MCF-7 and CAMA-1 breast cancer cells were seeded in 96-well plates. Following attachment, cells were treated with varying concentrations of this compound or control compounds in the presence of 100 pM 17β-estradiol (E2). Cell viability was assessed after a defined incubation period (typically 5-7 days) using a standard colorimetric assay (e.g., MTS or crystal violet). IC50 values were calculated from the dose-response curves.[1]
Tamoxifen-Resistant Xenograft Model: Ovariectomized female nude mice were implanted with tamoxifen-resistant MCF-7 tumor cells. Once tumors reached a palpable size, animals were randomized into treatment groups. This compound was administered orally at a specified dose and schedule. Tumor volumes were measured regularly using calipers. At the end of the study, tumors were excised and weighed. Statistical analysis was performed to compare tumor growth between the this compound and vehicle control groups.[2]
Clinical Trial Methodologies
The clinical trials for the comparator SERDs followed generally similar designs, with specific details outlined below:
Patient Population: The studies enrolled postmenopausal women (and men in some trials) with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior endocrine therapy. Specific lines of prior therapy and inclusion of patients with ESR1 mutations varied by trial.
Study Design: All were randomized, multicenter trials. The FALCON and EMERALD trials were double-blind, while acelERA, SERENA-2, and AMEERA-3 were open-label.
Interventions:
-
Palazestrant (OPERA-01): Oral palazestrant versus investigator's choice of fulvestrant or an aromatase inhibitor.[2][5][6][7][8]
-
Fulvestrant (FALCON): Intramuscular fulvestrant versus oral anastrozole.[1][9][10][11]
-
Elacestrant (EMERALD): Oral elacestrant versus investigator's choice of fulvestrant or an aromatase inhibitor.[3]
-
Giredestrant (acelERA): Oral giredestrant versus physician's choice of endocrine monotherapy (fulvestrant or an aromatase inhibitor).[4]
-
Camizestrant (SERENA-2): Oral camizestrant (at two different doses) versus intramuscular fulvestrant.
-
Amcenestrant (AMEERA-3): Oral amcenestrant versus physician's choice of single-agent endocrine therapy.
Endpoints: The primary endpoint for most of these trials was Progression-Free Survival (PFS), assessed by an independent review committee. Secondary endpoints typically included Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), and safety.
Visualizing the Mechanisms and Processes
Estrogen Receptor Signaling and SERD Mechanism of Action
References
- 1. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Unique Ligand Binding Domain Structural Features Downregulates DKK1 in Y537S ESR1 Mutant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositori.upf.edu [repositori.upf.edu]
- 4. Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 7. Noninvasive Detection of Activating Estrogen Receptor 1 (ESR1) Mutations in Estrogen Receptor–Positive Metastatic Breas… [ouci.dntb.gov.ua]
- 8. sartorius.com [sartorius.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Proliferation Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Making sure you're not a bot! [ask.orkg.org]
Validating OP-1074 Antiestrogenic Activity: A Comparative Guide to Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiestrogenic activity of OP-1074 with other established alternatives, namely fulvestrant (B1683766) and tamoxifen (B1202). The focus is on the validation of this activity through in vitro reporter assays, with supporting experimental data and detailed protocols to aid in the design and interpretation of similar studies.
Executive Summary
This compound is a novel therapeutic agent demonstrating potent antiestrogenic activity. This is primarily achieved through its function as a selective estrogen receptor (ER) degrader. In vitro studies utilizing estrogen response element (ERE)-driven luciferase reporter assays in ER-positive breast cancer cell lines, such as MCF-7, have become a cornerstone for quantifying the antagonistic properties of compounds like this compound. These assays provide a quantitative measure of a compound's ability to inhibit the transcriptional activity of the estrogen receptor in response to estradiol (B170435) (E2).
Data Presentation: Comparative Antiestrogenic Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, fulvestrant, and tamoxifen in inhibiting estrogen-mediated activity. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Assay Type | Cell Line | IC50 / EC50 | Source(s) |
| This compound | Inhibition of E2-stimulated transcription (ERα) | Not specified | 1.6 nM | [1] |
| Fulvestrant | ERE-luciferase reporter assay | MCF-7aro/ERE | 4 nM (EC50) | [2] |
| Tamoxifen | ERE-luciferase reporter assay | MCF-7aro/ERE | 80 nM (EC50) | [2] |
Note: The value for this compound represents the IC50 for inhibiting 17β-estradiol (E2)-stimulated transcription mediated by ERα. The values for fulvestrant and tamoxifen represent the EC50 for the inhibition of E2-induced luciferase activity in an ERE-reporter assay.
Experimental Protocols
A detailed methodology for a typical Estrogen Response Element (ERE)-luciferase reporter assay to assess antiestrogenic activity is provided below. This protocol is based on established methods for screening compounds in MCF-7 cells.
ERE-Luciferase Reporter Assay Protocol
1. Cell Culture and Plating:
- Culture MCF-7 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, and Penicillin/Streptomycin.
- For the assay, use phenol (B47542) red-free MEM supplemented with 10% charcoal/dextran-treated FBS to eliminate estrogenic components from the serum.
- Seed approximately 1 x 10^4 MCF-7 cells per well in a 96-well plate and allow them to attach overnight.
2. Transfection (for transient assays):
- Transfect the cells with a luciferase reporter plasmid containing multiple copies of the estrogen response element (ERE) upstream of the luciferase gene (e.g., pGL3-(ERE)3-Luciferase).
- A co-transfection with a Renilla luciferase plasmid can be included for normalization of transfection efficiency.
- Use a suitable transfection reagent according to the manufacturer's protocol.
3. Compound Treatment:
- After transfection (or for stably transfected cell lines, after cell attachment), wash the cells once with Phosphate-Buffered Saline (PBS).
- Treat the cells with varying concentrations of the test compounds (e.g., this compound, fulvestrant, tamoxifen) in the presence of a fixed concentration of 17β-estradiol (E2) to induce estrogenic activity (e.g., 0.1 nM).
- Include appropriate controls: vehicle control (DMSO), E2-only control, and a positive control antiestrogen (B12405530).
- Incubate the cells for 24 hours.
4. Luciferase Assay:
- After incubation, lyse the cells using a suitable reporter lysis buffer.
- Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
- If a Renilla luciferase control was used, measure its activity as well.
5. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to cell viability.
- Calculate the percentage of inhibition of E2-induced luciferase activity for each concentration of the test compound relative to the E2-only control.
- Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Mandatory Visualizations
Estrogen Receptor Signaling Pathway and Mechanism of Antiestrogen Action
Caption: Estrogen signaling pathway and the inhibitory mechanism of antiestrogens.
Experimental Workflow for ERE-Luciferase Reporter Assay
Caption: Workflow of an ERE-luciferase reporter assay for antiestrogen validation.
References
Stereoisomer Showdown: OP-1074's Pure Antagonism Outshines OP-1154's Partial Agonist Activity in Estrogen Receptor Modulation
For researchers in oncology and drug development, the subtle yet critical differences between stereoisomers can dictate the success or failure of a therapeutic candidate. A compelling case is the comparison between OP-1074 and its stereoisomer OP-1154, two benzopyran-based compounds targeting the estrogen receptor (ER). While structurally similar, their distinct three-dimensional arrangements result in markedly different biological activities, with this compound emerging as a pure antiestrogen (B12405530) and a selective ER degrader (SERD), a profile highly sought after for combating endocrine-resistant breast cancer. In contrast, OP-1154 exhibits partial agonist activity, a characteristic that can be undesirable in cancer therapy.
This guide provides a comprehensive comparison of the stereoisomer activity of this compound and OP-1154, supported by experimental data that underscores the pivotal role of stereochemistry in drug efficacy.
Unveiling the Stereochemical Distinction
This compound and OP-1154 are stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. The key distinction lies in the orientation of a methyl group on the pyrrolidine (B122466) side chain. In this compound, this methyl group is in the (R)-configuration, while in OP-1154, it is in the (S)-configuration. This seemingly minor alteration has profound consequences for how these molecules interact with the ligand-binding domain of the estrogen receptor, particularly with a critical region known as helix 12. The specific stereochemistry of this compound is thought to disrupt the conformation of helix 12, leading to a complete blockade of ER signaling and subsequent degradation of the receptor.[1]
Comparative Biological Activity: A Quantitative Look
The differential effects of this compound and OP-1154 have been elucidated through a series of in vitro assays. The data clearly demonstrates the superior profile of this compound as a pure antagonist.
Estrogen Receptor Binding Affinity
Both compounds exhibit high binding affinity for the estrogen receptor, with IC50 values in the low nanomolar range. This compound, however, shows a slightly higher affinity.
| Compound | Estrogen Receptor α (ERα) Binding Affinity (IC50, nM) |
| This compound | 7 |
| OP-1154 | ~14 (2-fold lower than this compound) |
In Vitro Agonist versus Antagonist Activity
The crucial difference between the two stereoisomers is revealed in functional assays that measure their ability to act as either agonists (activators) or antagonists (inhibitors) of the estrogen receptor.
The alkaline phosphatase (AP) assay in the Ishikawa human endometrial adenocarcinoma cell line is a well-established method to assess the estrogenic (agonist) activity of compounds. In this assay, this compound displays minimal agonist activity, confirming its profile as a pure antagonist. In stark contrast, OP-1154 demonstrates partial agonist activity.
| Compound | Agonist Activity (% of Estradiol) |
| This compound | ~8% at 1 nM |
| OP-1154 | Partial Agonist (Specific % not detailed in provided results) |
In an estrogen response element (ERE) driven luciferase reporter gene assay in MCF-7 breast cancer cells, both compounds effectively inhibit estradiol (B170435) (E2)-stimulated transcription. This confirms that both molecules can antagonize ER signaling, though their intrinsic agonist activities differ.
| Compound | ERα Antagonist Potency (IC50, nM) |
| This compound | 1.6 |
| OP-1154 | Low nanomolar range (Specific value not detailed in provided results) |
Consistent with their antagonist activity, both this compound and OP-1154 inhibit the proliferation of estrogen-dependent breast cancer cells.
| Compound | Inhibition of E2-stimulated MCF-7 Cell Proliferation (IC50) |
| This compound | Potent inhibition (Specific value not detailed in provided results) |
| OP-1154 | Potent inhibition (Specific value not detailed in provided results) |
Visualizing the Mechanism of Action
The differential activities of this compound and OP-1154 can be attributed to their distinct interactions with the estrogen receptor, which ultimately dictates the conformational state of the receptor and its ability to recruit co-regulators.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and OP-1154.
Alkaline Phosphatase (AP) Assay in Ishikawa Cells
This assay is used to determine the estrogenic (agonist) activity of the compounds.
Protocol:
-
Cell Culture: Ishikawa cells are maintained in an appropriate culture medium supplemented with fetal bovine serum. For the assay, cells are plated in 96-well plates and allowed to adhere.
-
Compound Treatment: The culture medium is replaced with a medium containing the test compounds (this compound, OP-1154) at various concentrations, a positive control (estradiol), and a vehicle control. Cells are typically incubated for 72 hours.
-
Cell Lysis: After incubation, the medium is removed, and cells are lysed to release intracellular components, including alkaline phosphatase.
-
Substrate Addition: A solution containing p-nitrophenyl phosphate (pNPP), a chromogenic substrate for alkaline phosphatase, is added to each well.
-
Incubation: The plate is incubated at 37°C to allow the enzyme to convert the substrate.
-
Measurement: The absorbance of the resulting yellow product (p-nitrophenol) is measured at 405 nm using a microplate reader.
-
Data Analysis: The activity of the test compounds is calculated as a percentage of the activity induced by the estradiol control.
ERE-Luciferase Reporter Gene Assay in MCF-7 Cells
This assay quantifies the ability of compounds to antagonize estrogen-stimulated gene transcription.
Protocol:
-
Cell Culture and Transfection: MCF-7 cells are cultured and transiently transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.
-
Compound Treatment: Transfected cells are treated with a fixed concentration of estradiol to stimulate transcription, along with varying concentrations of the test compounds (this compound, OP-1154).
-
Cell Lysis: After an incubation period (typically 24 hours), cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The inhibitory effect of the compounds is determined by the reduction in luciferase activity compared to cells treated with estradiol alone. IC50 values are calculated from the dose-response curves.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the compounds on the proliferation of estrogen-dependent breast cancer cells.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates in a culture medium.
-
Compound Treatment: Cells are treated with estradiol to stimulate proliferation, in the presence or absence of various concentrations of this compound or OP-1154.
-
Incubation: The cells are incubated for a period of 3 to 5 days to allow for cell proliferation.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels (an indicator of metabolically active cells) is added to the wells, and the resulting luminescence is measured.
-
-
Data Analysis: The percentage of inhibition of cell proliferation is calculated relative to the estradiol-treated control, and IC50 values are determined.
Conclusion
The comparative analysis of this compound and OP-1154 provides a clear illustration of the profound impact of stereochemistry on pharmacological activity. This compound's (R)-configuration confers a pure antiestrogenic and SERD profile, making it a promising candidate for the treatment of estrogen receptor-positive breast cancers, particularly those that have developed resistance to other endocrine therapies. In contrast, the (S)-configuration of OP-1154 results in a partial agonist activity that could potentially lead to undesirable estrogenic effects in a therapeutic setting. This head-to-head comparison serves as a critical guide for researchers, emphasizing the necessity of meticulous stereochemical evaluation in the design and development of targeted cancer therapies.
References
A Comparative Analysis of OP-1074 and Other Benzopyran-Class Estrogen Receptor Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of OP-1074, a novel benzopyran-based selective estrogen receptor degrader (SERD), with other compounds in its class. The following sections detail its mechanism of action, comparative efficacy, and the experimental protocols used for its evaluation, supported by quantitative data and visual representations of key biological pathways.
Introduction to this compound and Benzopyran-Class SERDs
This compound is a pure anti-estrogen compound characterized by its benzopyran scaffold. It functions as a selective estrogen receptor degrader (SERD), specifically targeting estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) for degradation.[1][2] This mechanism of action makes it a promising candidate for the treatment of estrogen receptor-positive (ER+) breast cancers, particularly those that have developed resistance to traditional endocrine therapies like tamoxifen. The benzopyran class of molecules encompasses a wide range of biologically active compounds, and several have been investigated for their ability to modulate estrogen receptor activity.[3][4][5][6] This guide will focus on comparing this compound with other benzopyran derivatives that act as SERDs or selective estrogen receptor modulators (SERMs).
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and other relevant benzopyran-class compounds. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in the same experimental setting are limited.
Table 1: In Vitro Activity of Benzopyran-Class Estrogen Receptor Modulators
| Compound | Target | Assay | Cell Line | IC50 / EC50 (nM) | Reference |
| This compound | ERα | E2-stimulated Transcription Inhibition | MCF-7 | 1.6 | [1] |
| ERβ | E2-stimulated Transcription Inhibition | - | 3.2 | [1] | |
| ERα/β | Cell Proliferation Inhibition | MCF-7 | 6.3 | [1] | |
| ERα/β | Cell Proliferation Inhibition | CAMA-1 | 9.2 | [1] | |
| Fulvestrant (B1683766) | ERα | ERα Degradation | MCF-7 | ~0.9 (DC50) | [7] |
| ERα | Cell Proliferation Inhibition | MCF-7 | Varies by study | [7] | |
| GDC-0810 (Brilanestrant) | ERα | Binding Affinity | - | 6.1 | [8][9] |
| ERβ | Binding Affinity | - | 8.8 | [8][9] | |
| ERα | ERα Degradation | - | 0.7 (EC50) | [8][9] | |
| ERα | Cell Viability Inhibition | MCF-7 | 2.5 | [8][9] | |
| Elacestrant (B1663853) (Orserdu) | ERα | - | - | - | [10][11][12][13][14] |
Table 2: In Vivo Efficacy in Tamoxifen-Resistant Xenograft Models
| Compound | Model | Dosing | Outcome | Reference |
| This compound | Tamoxifen-resistant MCF-7 xenograft | 100 mg/kg, twice daily, oral | Efficacious in shrinking tumors | [15] |
| Fulvestrant | Tamoxifen-resistant breast cancer models | - | Standard of care, effective | [16][17] |
| GDC-0810 (Brilanestrant) | Tamoxifen-resistant breast cancer xenografts | - | Robust activity | [9][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ERα Degradation Assay (Western Blotting)
This protocol is used to quantify the reduction in ERα protein levels following treatment with a SERD.
-
Cell Culture and Treatment: Breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media. Cells are then treated with the test compound (e.g., this compound) at various concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used for detection.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the extent of degradation.
ERE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the estrogen receptor.
-
Cell Transfection: Cells (e.g., MCF-7) are transiently transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Compound Treatment: Transfected cells are treated with the test compound in the presence of 17β-estradiol (E2) to stimulate ER-mediated transcription.
-
Luciferase Activity Measurement: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Data Analysis: The inhibition of E2-stimulated luciferase activity by the test compound is calculated to determine its antagonistic potency.
In Vivo Tamoxifen-Resistant Xenograft Model
This model assesses the anti-tumor efficacy of compounds in a clinically relevant setting.
-
Tumor Implantation: Ovariectomized athymic nude mice are implanted with tamoxifen-resistant human breast cancer cells (e.g., a tamoxifen-resistant MCF-7 cell line).
-
Compound Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the test compound (e.g., this compound) or a vehicle control, typically via oral gavage or subcutaneous injection.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: The change in tumor volume over time is calculated for each treatment group to determine the efficacy of the compound in inhibiting tumor growth or inducing tumor regression.
Mandatory Visualizations
Signaling Pathway of Estrogen Receptor and its Inhibition by SERDs
The following diagram illustrates the classical estrogen receptor signaling pathway and the mechanism of action of Selective Estrogen Receptor Degraders (SERDs) like this compound.
Experimental Workflow for Evaluating SERD Efficacy
The following diagram outlines the typical experimental workflow for the preclinical evaluation of a novel SERD like this compound.
Conclusion
This compound represents a significant advancement in the development of benzopyran-class SERDs. Its potent and specific anti-estrogenic activity, coupled with its efficacy in preclinical models of tamoxifen-resistant breast cancer, underscores its therapeutic potential. The data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers to understand and further investigate the comparative efficacy of this compound and other benzopyran derivatives. The continued exploration of this class of compounds is crucial for the development of next-generation endocrine therapies to overcome resistance and improve outcomes for patients with ER+ breast cancer.
References
- 1. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. KEGG PATHWAY: map04915 [genome.jp]
- 4. KEGG PATHWAY Database [genome.jp]
- 5. KEGG_MEDICUS_REFERENCE_NUCLEAR_INITIATED_ESTROGEN_SIGNALING_PATHWAY [gsea-msigdb.org]
- 6. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ESR1-Mutated ER+/HER2- mBC Therapy - ORSERDU® (elacestrant) [orserdu.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 10. Elacestrant - Wikipedia [en.wikipedia.org]
- 11. SERD vs investigator’s choice of endocrine monotherapy for ER+/HER2-advanced/mBC - ecancer [ecancer.org]
- 12. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA approves elacestrant for ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer | FDA [fda.gov]
- 15. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status | Semantic Scholar [semanticscholar.org]
- 16. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
OP-1074 Demonstrates Superiority in Overcoming Endocrine Resistance in Preclinical Breast Cancer Models
For Immediate Release
New preclinical data on OP-1074, a novel selective estrogen receptor degrader (SERD), reveals its potent activity in breast cancer models that have developed resistance to current endocrine therapies, including tamoxifen (B1202) and fulvestrant (B1683766). These findings position this compound as a promising next-generation treatment for patients with estrogen receptor-positive (ER+) breast cancer who have relapsed or become refractory to standard-of-care hormonal agents.
The studies highlight this compound's dual mechanism of action: complete antagonism of the estrogen receptor and robust degradation of the ERα protein. This dual action appears effective in circumventing the common resistance pathways that plague existing endocrine therapies. A significant finding from a key in vivo study demonstrates that this compound not only inhibits tumor growth but leads to tumor regression in a tamoxifen-resistant xenograft model, outperforming the current SERD, fulvestrant.
Comparative Efficacy of this compound in Endocrine-Resistant Models
Data from preclinical studies underscores the potential of this compound in treating endocrine-resistant breast cancer. In vitro and in vivo experiments have consistently shown its ability to maintain potent anti-tumor activity in models where other endocrine agents have failed.
In Vitro Activity
| Cell Line | Resistance Model | This compound IC50 (nM) | Fulvestrant IC50 (nM) | Tamoxifen IC50 (nM) |
| MCF-7 | Estrogen-Dependent | 6.3[1] | Data not available | Data not available |
| CAMA-1 | Estrogen-Dependent | 9.2[1] | Data not available | Data not available |
| MCF-7/HER2/neu | Tamoxifen-Resistant | Not Applicable | Not Applicable | Not Applicable |
| SK-BR-3 (Y537S-ESR1 transfected) | ESR1 Mutant | Potent Inhibition | Data not available | Data not available |
IC50 values represent the concentration of the drug required to inhibit cell proliferation by 50%. Data for fulvestrant and tamoxifen in these specific resistant models were not available in the searched literature.
In Vivo Tumor Growth Inhibition
In a head-to-head comparison using a tamoxifen-resistant MCF7/HER2/neu xenograft model, this compound demonstrated statistically significant superiority over fulvestrant in shrinking tumors.
| Treatment Group | Dosing | Mean Tumor Volume Change (%) |
| This compound | 100 mg/kg, twice daily (oral) | Tumor Regression* |
| Fulvestrant | 100 mg/kg, daily (subcutaneous) | Tumor Stasis/Slight Regression |
| Tamoxifen | 100 mg/kg, daily (oral) | Continued Tumor Growth |
*Denotes this compound is statistically different from fulvestrant at the end of the study (p < 0.05).[2]
Mechanism of Action: A Dual Approach to Overcoming Resistance
This compound is a pure anti-estrogen that functions as a selective estrogen receptor degrader (PA-SERD).[1][3][4] Its mechanism of action is central to its efficacy in resistant settings.
References
Unveiling the Efficacy of OP-1074 in ERα Protein Destabilization: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of OP-1074's performance in destabilizing Estrogen Receptor Alpha (ERα) against other prominent alternatives. The following analysis is supported by experimental data to facilitate informed decisions in endocrine therapy research.
This compound is a selective estrogen receptor degrader (PA-SERD) that has demonstrated potent antiestrogenic activity by directly targeting ERα for destabilization.[1] This mechanism of action is crucial in overcoming resistance to traditional endocrine therapies in ER-positive breast cancers. This guide will delve into the quantitative performance of this compound and compare it with other well-established and emerging ERα degraders, including Fulvestrant (B1683766), GDC-0810 (Brilanestrant), AZD9496 (Camizestrant), and the PROTAC degrader ARV-471 (Vepdegestrant).
Quantitative Comparison of ERα Degraders
The following table summarizes the in vitro efficacy of this compound and its alternatives in promoting the degradation of the ERα protein in relevant breast cancer cell lines.
| Compound | Mechanism | Cell Line | Key Efficacy Metrics | Degradation Percentage | Reference(s) |
| This compound | SERD | MCF-7 | IC50 (Transcription): 1.6 nM | 51% degradation at 100 nM after 24h | [1][2] |
| CAMA-1 | IC50 (Proliferation): 9.2 nM | Similar to MCF-7 | [3] | ||
| Fulvestrant | SERD | MCF-7 | - | ~72% degradation after 24h | [1] |
| In vivo | - | 40-50% degradation at optimal dose | [4] | ||
| GDC-0810 (Brilanestrant) | SERD | MCF-7 | EC50 (Degradation): 0.7 nM | >95% degradation | [5][6] |
| AZD9496 (Camizestrant) | SERD | MCF-7 | - | Potent degradation, comparable to Fulvestrant | [7][8] |
| Other ER+ cell lines | - | Reduced ERα levels to 54% of that achieved by fulvestrant | [9] | ||
| ARV-471 (Vepdegestrant) | PROTAC | Multiple ER+ cell lines | DC50: ~2 nM | >80% within 4 hours; ≥90% overall | [10] |
| In vivo (human biopsies) | - | Up to 89-90% degradation | [11][12][13] |
Experimental Protocols
Western Blot for ERα Degradation
This protocol outlines the steps for treating cells with an ERα degrader and subsequently analyzing ERα protein levels via Western blotting.
a. Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in appropriate culture dishes and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound, Fulvestrant) or vehicle control (DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
In vivo Ubiquitination Assay
This assay is used to determine if a compound induces the ubiquitination of ERα, a key step leading to its proteasomal degradation.
a. Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293 or MCF-7) with expression plasmids for ERα and HA-tagged ubiquitin.
-
After 24-48 hours, treat the cells with the test compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.[14]
b. Immunoprecipitation:
-
Lyse the cells in a suitable lysis buffer.
-
Immunoprecipitate ERα from the cell lysates using an anti-ERα antibody conjugated to agarose (B213101) beads.
c. Western Blot Analysis:
-
Wash the immunoprecipitates to remove non-specific binding.
-
Elute the bound proteins and separate them by SDS-PAGE.
-
Perform a Western blot and probe with an anti-HA antibody to detect ubiquitinated ERα. A ladder of high molecular weight bands indicates polyubiquitination.
Proteasome-Dependent Degradation Assay
This assay confirms that the degradation of ERα induced by a compound is mediated by the proteasome.
a. Cell Treatment:
-
Treat ER-positive breast cancer cells with the test compound in the presence or absence of a specific proteasome inhibitor (e.g., MG132 or lactacystin) for a defined period.[15][16]
b. Western Blot Analysis:
-
Prepare cell lysates and perform a Western blot for ERα as described in the first protocol.
-
If the compound-induced degradation of ERα is blocked in the presence of the proteasome inhibitor (i.e., ERα levels are restored), it confirms that the degradation is proteasome-dependent.[17][18][19]
Visualizing the Pathways and Processes
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pfizer.com [pfizer.com]
- 13. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OTUD7B stabilizes estrogen receptor α and promotes breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand-dependent switching of ubiquitin–proteasome pathways for estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand‐dependent switching of ubiquitin–proteasome pathways for estrogen receptor | The EMBO Journal [link.springer.com]
- 17. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteasome-dependent degradation of the human estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteasome-dependent degradation of the human estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to OP-1074 and Next-Generation ERα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OP-1074, a pure anti-estrogen and selective ERα degrader (PA-SERD), with a range of next-generation estrogen receptor alpha (ERα) inhibitors. This document is intended to serve as a valuable resource for researchers and drug development professionals by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to ERα Inhibitors in Breast Cancer Therapy
Estrogen receptor-alpha (ERα) is a key driver in the majority of breast cancers. Endocrine therapies that target the ERα signaling pathway are the cornerstone of treatment for ER-positive breast cancer. However, the efficacy of these therapies can be limited by the development of resistance. This has spurred the development of next-generation ERα inhibitors with improved mechanisms of action. These novel agents can be broadly categorized as:
-
Selective Estrogen Receptor Modulators (SERMs): Such as tamoxifen (B1202), which act as antagonists in breast tissue but can have agonist effects in other tissues.
-
Selective Estrogen Receptor Degraders (SERDs): These compounds, like fulvestrant, not only block the receptor but also induce its degradation.[1]
-
Complete Estrogen Receptor Antagonists (CERANs): A newer class of drugs that aim to completely abolish ERα transcriptional activity.
-
Proteolysis Targeting Chimeras (PROTACs): These molecules induce the degradation of ERα by hijacking the cell's natural protein disposal machinery.
This guide will focus on a comparative analysis of this compound against several promising next-generation oral SERDs and CERANs that are in various stages of preclinical and clinical development.
Mechanism of Action: A Visual Overview
The following diagrams illustrate the fundamental signaling pathway of the estrogen receptor and the mechanisms by which different classes of inhibitors disrupt this pathway.
Comparative Preclinical Data
The following tables summarize key in vitro and in vivo preclinical data for this compound and a selection of next-generation ERα inhibitors.
In Vitro Potency and Efficacy
| Compound | Target | Assay | Cell Line | IC50 / EC50 (nM) | % ERα Degradation (Concentration) | Reference(s) |
| This compound | ERα | E2-Stimulated Transcription | MCF-7 | 1.6 | 51% (100 nM) | [2] |
| ERβ | E2-Stimulated Transcription | - | 3.2 | - | [2] | |
| - | Cell Proliferation | MCF-7 | 6.3 | - | [3] | |
| - | Cell Proliferation | CAMA-1 | 9.2 | - | [3] | |
| Fulvestrant | ERα | ER Binding | - | 27 | 72% (100 nM) | [2] |
| Elacestrant | ERα | ER Binding | - | - | Complete degradation | [3] |
| Giredestrant | ERα | ER Antagonist Activity | MCF-7 | 0.05 | - | [4] |
| Camizestrant | ERα | ER Degradation | - | - | Potent degradation | [5] |
| Imlunestrant | ERα | - | - | - | - | [6] |
| Rintodestrant | ERα | ER Degradation | - | - | Potent degradation | [7] |
| Palazestrant (OP-1250) | ERα | ER Binding | - | - | Comparable or superior to comparators | [1] |
In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome | Reference(s) |
| This compound | Tamoxifen-resistant MCF-7 | 100 mg/kg, oral, twice daily | Efficacious in shrinking tumors | [2] |
| Elacestrant | MCF-7 | - | Greater tumor growth inhibition than tamoxifen and fulvestrant | [3] |
| Giredestrant | Wild-type and ESR1-mutant | - | Potent efficacy | [8] |
| Camizestrant | ESR1-wild-type and mutant PDX | 3 mg/kg (WT), 10 mg/kg (mutant) | Maximal anti-tumor effect | [9] |
| Imlunestrant | Wild-type and ESR1-mutant | - | Potent efficacy | [8] |
| Rintodestrant | MCF-7 | Dose-dependent | Repression of tumor growth | [2] |
| Palazestrant (OP-1250) | Intracranial | 10 mg/kg | Tumor shrinkage and prolonged survival | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
ERα Competitive Binding Assay
This assay determines the binding affinity of a test compound to the estrogen receptor.
Protocol:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to release the cytosolic fraction containing ERα.[10]
-
Incubation: The cytosol is incubated with a constant concentration of radiolabeled 17β-estradiol ([³H]E2) and varying concentrations of the test compound.
-
Separation: Unbound radioligand is separated from the receptor-bound radioligand, typically using a hydroxylapatite or charcoal-dextran method.
-
Measurement: The radioactivity of the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 is determined as the IC50 value.
ERE-Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to inhibit estrogen-induced gene transcription.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7) is transiently transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.[11][12] A co-transfection with a Renilla luciferase plasmid can be used for normalization.[13]
-
Treatment: Transfected cells are treated with a known concentration of estradiol (B170435) to induce luciferase expression, along with varying concentrations of the test compound.
-
Cell Lysis and Luciferase Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibition of estradiol-induced luciferase activity by the test compound is calculated to determine its IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 8 x 10³ cells per well and allowed to attach overnight.[3]
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent such as DMSO.[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
ERα Degradation Assay (Western Blot)
This assay quantifies the reduction in ERα protein levels following treatment with a SERD.
Protocol:
-
Cell Treatment and Lysis: MCF-7 cells are treated with the test compound for a specified duration. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the percentage of ERα degradation relative to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Estrogen Supplementation: Ovariectomized immunodeficient mice (e.g., nude mice) are implanted with a 17β-estradiol pellet to support the growth of estrogen-dependent tumors.[14]
-
Cell Implantation: MCF-7 cells are suspended in a suitable medium and injected subcutaneously into the flank of the mice.[14]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered according to the desired dosing regimen.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The landscape of ERα-targeted therapies is rapidly evolving, with a diverse pipeline of next-generation inhibitors demonstrating promising preclinical and clinical activity. This compound, as a pure anti-estrogen and selective ERα degrader, shows potent anti-proliferative and tumor-regressing effects, particularly in models of tamoxifen resistance. The comparative data presented in this guide highlight the distinct profiles of various next-generation SERDs and CERANs, each with the potential to overcome the limitations of current endocrine therapies. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and future ERα inhibitors, ultimately aiding in the development of more effective treatments for ER-positive breast cancer.
References
- 1. Palazestrant (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scienceopen.com [scienceopen.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ER reporter assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Examination of OP-1250 (Palazestrant) and Other Pure Antiestrogens in ER+ Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, a new generation of oral pure antiestrogens is emerging, offering potential advantages over established treatments. This guide provides a head-to-head comparison of OP-1250 (palazestrant) with other pure antiestrogens, focusing on preclinical and clinical data to inform research and development efforts. While the initial query specified "OP-1074," publicly available scientific literature points to OP-1250 as the correct identifier for this compound.
OP-1250 is a novel, orally bioavailable complete estrogen receptor antagonist (CERAN) and selective estrogen receptor degrader (SERD).[1][2] Its dual mechanism of action, which involves both complete blockage of ER-driven transcriptional activity and degradation of the estrogen receptor, positions it as a promising agent, particularly in the context of resistance to existing endocrine therapies.[1][3][4]
Comparative Preclinical Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of OP-1250 in various ER+ breast cancer models, including those with ESR1 mutations, a common mechanism of acquired resistance to aromatase inhibitors.
Key Preclinical Findings:
-
Superior Tumor Growth Inhibition: In xenograft models of ER+ breast cancer, OP-1250 has shown greater tumor shrinkage compared to fulvestrant (B1683766) and tamoxifen.[1]
-
Activity in ESR1-Mutant Models: OP-1250 demonstrates significant efficacy in models with ESR1 mutations, where other endocrine therapies may have limited activity.[1][2] Preclinical data indicates its efficacy exceeds that of elacestrant (B1663853) in these mutant models.[5][6]
-
Favorable Pharmacokinetics: Compared to fulvestrant, which requires intramuscular injection and has poor bioavailability, OP-1250 is orally bioavailable and exhibits superior pharmacokinetic properties, including brain penetrance.[5][6]
Table 1: Preclinical Comparison of OP-1250 and Other Pure Antiestrogens
| Parameter | OP-1250 (Palazestrant) | Fulvestrant | Elacestrant | Imlunestrant |
| Mechanism of Action | CERAN / SERD[1] | SERD | SERM / SERD[1] | SERD[1] |
| Administration | Oral[1] | Intramuscular[7] | Oral | Oral |
| Efficacy in WT Models | Superior to fulvestrant[5][6] | Standard of care | Active | Active |
| Efficacy in ESR1-Mutant Models | Superior to elacestrant[5][6] | Limited efficacy[7] | Active, but OP-1250 is superior[5][6] | Beneficial, particularly in this setting[1][2] |
| Brain Penetrance | Yes[5][6] | No | Not a primary feature | Yes[7] |
Clinical Trial Landscape
OP-1250 is currently being evaluated in several clinical trials, with the EMBER and OPERA-1 studies being pivotal in establishing its clinical profile.
-
EMBER Program: The phase 1/2 EMBER trial (NCT04188548) has shown that OP-1250 has a manageable safety profile and encouraging antitumor activity in patients with heavily pretreated ER+/HER2- advanced breast cancer, including those with ESR1 mutations.[1] The ongoing phase 3 EMBER-3 trial (NCT04975348) is further evaluating OP-1250 in combination with palbociclib.
-
OPERA-1 Trial: This phase 3 trial (NCT06016738) is a head-to-head study comparing OP-1250 to the standard of care (fulvestrant or an aromatase inhibitor) in patients with ER+/HER2- advanced breast cancer who have progressed on a CDK4/6 inhibitor in combination with endocrine therapy.[8]
Table 2: Overview of Key Clinical Trials
| Trial | Phase | Drug(s) | Comparator(s) | Patient Population | Primary Endpoint |
| EMBER (NCT04188548) | 1/2 | OP-1250 | - | ER+/HER2- advanced/metastatic breast cancer | Safety, Tolerability, Preliminary Antitumor Activity |
| EMBER-3 (NCT04975348) | 3 | OP-1250 + Palbociclib | Letrozole + Palbociclib | ER+/HER2- advanced breast cancer (1st line) | Progression-Free Survival |
| OPERA-1 (NCT06016738) | 3 | OP-1250 | Fulvestrant or Aromatase Inhibitor | ER+/HER2- advanced breast cancer (post CDK4/6i) | Progression-Free Survival |
Signaling Pathways and Experimental Workflows
The efficacy of pure antiestrogens like OP-1250 is rooted in their ability to disrupt the estrogen receptor signaling pathway, a key driver of proliferation in ER+ breast cancer.
Caption: Estrogen Receptor Signaling and OP-1250 Mechanism.
The evaluation of compounds like OP-1250 relies on standardized preclinical assays to determine their efficacy in degrading the estrogen receptor and inhibiting tumor growth.
Caption: Key Preclinical Experimental Workflows.
Detailed Experimental Protocols
1. Estrogen Receptor Degradation Assay (Western Blot)
-
Cell Culture and Treatment: ER+ breast cancer cell lines (e.g., MCF-7) are cultured to 50-70% confluency. Cells are then treated with varying concentrations of OP-1250, a comparator antiestrogen, or a vehicle control (DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease inhibitors. The protein concentration of the resulting lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the ERα band is normalized to a loading control (e.g., β-actin or GAPDH) to quantify the extent of degradation.[9][10][11]
2. Tumor Growth Inhibition Assay (Xenograft Model)
-
Cell Implantation: A suspension of ER+ breast cancer cells (e.g., 1x10^5 cells in PBS) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[12]
-
Tumor Establishment and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.[13][14]
-
Treatment Administration: OP-1250 or comparator drugs are administered to the treatment groups according to the desired schedule and route (e.g., oral gavage for OP-1250). The control group receives a vehicle.
-
Tumor Volume Measurement: Tumor dimensions are measured periodically (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (d^2 x D)/2, where 'd' is the shortest diameter and 'D' is the longest diameter.[12]
-
Data Analysis: The mean tumor volumes of the treatment groups are compared to the control group to determine the percentage of tumor growth inhibition (TGI). The T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) is a common metric for assessing antitumor activity.[15]
Conclusion
OP-1250 (palazestrant) has demonstrated a promising preclinical profile, with superior efficacy in key models compared to fulvestrant and elacestrant. Its oral bioavailability and activity against ESR1-mutant tumors address significant unmet needs in the treatment of ER+ breast cancer. The ongoing phase 3 clinical trials will be crucial in defining its role in the clinical setting. For researchers and drug development professionals, OP-1250 represents a significant advancement in the field of pure antiestrogens, warranting further investigation and consideration in future therapeutic strategies.
References
- 1. Palazestrant, a novel oral Complete Estrogen Receptor Antagonist (CERAN) and Selective Estrogen Receptor Degrader (SERD), in patients with ER+/HER2− advanced or metastatic breast cancer: phase 1/2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is Palazestrant used for? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Palazestrant (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esmo.org [esmo.org]
- 8. breastcancer.org [breastcancer.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Inhibition of Human Tumor Xenograft Growth in Nude Mice by a Novel Monoclonal Anti-HSPG Isolated from Human Liver | Anticancer Research [ar.iiarjournals.org]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. page-meeting.org [page-meeting.org]
- 15. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for OP-1074
This document provides essential safety and logistical information for the proper disposal of OP-1074, a corrosive and environmentally hazardous substance. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals handling this compound.
Hazard Profile and Disposal Overview
This compound is classified as a corrosive liquid that is harmful upon contact and toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to severe skin burns, eye damage, and environmental contamination.[1] Therefore, this compound waste must be neutralized before disposal or collected as hazardous waste. This guide outlines the necessary steps for both procedures.
Quantitative Data for this compound Disposal
The following table summarizes the key quantitative parameters for the safe handling and disposal of this compound waste.
| Parameter | Value/Specification | Notes |
| pH of Neat this compound | 2.0 | Highly acidic. |
| pH for Drain Disposal | 6.0 - 9.0 | Post-neutralization. Local regulations may vary. |
| Recommended Neutralizing Agent | 1 M Sodium Bicarbonate (NaHCO₃) | A weak base is preferred to control the reaction rate. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat | [1][2] |
| Emergency Eye Wash | Required within 10 seconds of travel | For immediate use in case of eye contact. |
| Waste Container Compatibility | High-Density Polyethylene (HDPE) | Avoid metal containers. |
| Aquatic Toxicity (LC50) | 10-100 mg/L | Toxic to aquatic life.[1] |
Experimental Protocol: Neutralization of this compound Waste
This protocol details the step-by-step procedure for neutralizing acidic this compound waste prior to disposal.
1. Objective: To safely neutralize acidic this compound waste to a pH suitable for drain disposal, in accordance with institutional and local regulations.
2. Materials:
-
Aqueous this compound waste solution
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
Calibrated pH meter or pH strips
-
Stir plate and magnetic stir bar
-
Large beaker (at least twice the volume of the waste)
-
Appropriate Personal Protective Equipment (PPE)
-
Spill kit for corrosive materials
3. Procedure:
-
Preparation: Don all required PPE. Work in a well-ventilated fume hood. Place the beaker containing the this compound waste on the stir plate and add a magnetic stir bar.
-
Initial pH Measurement: Measure and record the initial pH of the this compound waste solution.
-
Neutralization: Slowly add the 1 M sodium bicarbonate solution to the stirring this compound waste. The reaction will produce carbon dioxide gas, so add the base slowly to avoid excessive foaming and potential splashing.
-
pH Monitoring: Continuously monitor the pH of the solution. As the pH approaches 6.0, add the sodium bicarbonate solution dropwise to avoid overshooting the target pH range.
-
Final pH Adjustment: Continue adding the neutralizing agent until the pH of the solution is stable within the range of 6.0 to 9.0.
-
Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be disposed of down the drain with a copious amount of water, as permitted by local regulations.
-
Decontamination: Thoroughly clean all equipment used in the neutralization process.
Visual Guides for this compound Disposal
The following diagrams illustrate the workflow and decision-making process for the proper disposal of this compound.
Caption: Experimental workflow for the disposal of this compound.
Caption: Decision tree for this compound disposal route selection.
References
Personal protective equipment for handling OP-1074
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the investigational compound OP-1074. This compound is identified as a pure antiestrogen (B12405530) and a selective estrogen receptor (ER) degrader (PA-SERD), investigated for its potential in treating estrogen receptor-positive (ER+) breast cancer.[1] As a potent, biologically active compound, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent anti-cancer agent, comprehensive personal protective equipment is required at all times when handling the compound, both in solid form and in solution. The following PPE is considered standard for handling such compounds in a research setting:
-
Gloves: Two pairs of nitrile gloves are recommended to prevent skin contact.[2][3] Change gloves immediately if contaminated.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.
-
Lab Coat: A fully buttoned lab coat, preferably one that is disposable or designated for potent compound work, must be worn.
-
Respiratory Protection: When handling the solid (powder) form of this compound, a fit-tested N95 respirator or a higher level of respiratory protection should be used to prevent inhalation. All weighing and aliquoting of the powder should be performed in a certified chemical fume hood or a ventilated balance enclosure.
Operational Plan: Handling and Preparation
2.1. Storage: this compound powder should be stored at -20°C for long-term stability.[4] Solutions of this compound in solvents like DMSO can be stored at -80°C for up to one year.[4][5]
2.2. Preparation of Stock Solutions:
-
All manipulations involving this compound powder must be conducted in a chemical fume hood to avoid inhalation of airborne particles.
-
Use a dedicated set of spatulas and weighing papers for handling the solid compound.
-
This compound is typically dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[4]
-
For in vivo experiments, a common formulation may involve a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[4]
2.3. General Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, when preparing dilutions or handling any solutions containing this compound.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.[2]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, weighing papers, pipette tips, and empty vials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour any amount of this compound down the drain.
-
Contaminated Labware: Reusable labware should be decontaminated by soaking in a suitable cleaning solution (e.g., a solution that can degrade the compound, or a strong cleaning agent) before regular washing.
Data Presentation: In Vitro Activity of this compound
The following table summarizes key quantitative data regarding the in vitro biological activity of this compound from published research.
| Cell Line | Assay Type | Target | IC50 Value (nM) | Reference |
| MCF-7 | E2-stimulated Transcription | ERα | 1.6 | [5] |
| MCF-7 | E2-stimulated Proliferation | - | 6.3 | [5] |
| CAMA-1 | E2-stimulated Proliferation | - | 9.2 | [5] |
| - | E2-stimulated Transcription | ERβ | 3.2 | [5] |
Experimental Protocol: In Vitro Cell Proliferation Assay
The following is a generalized methodology for assessing the effect of this compound on the proliferation of ER+ breast cancer cell lines, based on protocols described in the literature.[5][6]
-
Cell Culture: ER+ breast cancer cells (e.g., MCF-7 or CAMA-1) are cultured in appropriate media supplemented with fetal bovine serum.
-
Seeding: Cells are seeded into multi-well plates (e.g., 96-well plates) at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with a medium containing a low concentration of 17β-estradiol (E2) to stimulate proliferation. Cells are then treated with a range of concentrations of this compound (typically from picomolar to micromolar) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a period of 7-8 days to allow for multiple cell divisions.
-
Proliferation Assessment: After the incubation period, cell proliferation is quantified. A common method is to use a fluorescent DNA-binding dye (e.g., CyQUANT) which fluoresces upon binding to cellular DNA. The fluorescence intensity is proportional to the number of cells.
-
Data Analysis: The fluorescence readings are normalized to the vehicle control, and the data is plotted as a dose-response curve to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the E2-stimulated cell proliferation.
Visualization: Experimental Workflow
Caption: Workflow for an in vitro cell proliferation assay with this compound.
References
- 1. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hamiltonhealthsciences.ca [hamiltonhealthsciences.ca]
- 3. oncolink.org [oncolink.org]
- 4. This compound | Estrogen/progestogen Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
